1-Carboxycyclohexaneacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXMMUAZRUWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218158 | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67950-95-2 | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67950-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CARBOXYCYCLOHEXANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a dicarboxylic acid derivative of cyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
1-(Carboxymethyl)cyclohexane-1-carboxylic acid is a geminal dicarboxylic acid, meaning both carboxylic acid groups are attached to the same carbon atom of the cyclohexane ring. This structural feature influences its chemical reactivity and potential as a building block in organic synthesis.
Chemical Structure:
Caption: Chemical structure of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
Physicochemical Properties:
While specific experimental data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is scarce in the literature, its properties can be predicted based on its structure and data from similar compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | 1-(Carboxymethyl)cyclohexane-1-carboxylic acid | [1] |
| CAS Number | 67950-95-2 | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on similar dicarboxylic acids. |
| Solubility | Expected to have some solubility in water and polar organic solvents. | The two carboxylic acid groups increase polarity. |
| pKa | Expected to have two pKa values, likely in the range of 3-6. | Typical for carboxylic acids. |
Synthesis and Characterization
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Proposed Experimental Protocol for Synthesis
This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.
Materials:
-
1-Cyclohexanemethanol
-
Chloroacetic acid
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add a suspension of sodium hydride in anhydrous THF.
-
Slowly add a solution of 1-cyclohexanemethanol in anhydrous THF to the flask via the dropping funnel at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Slowly add a solution of chloroacetic acid in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.
Spectroscopic Characterization
The following table summarizes the expected spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid based on the known spectral properties of carboxylic acids and related cyclohexane derivatives.
| Technique | Expected Data |
| ¹H NMR | - A broad singlet between 10-13 ppm corresponding to the two carboxylic acid protons. - A singlet around 2.5 ppm for the methylene protons of the carboxymethyl group. - Multiplets in the range of 1.2-2.0 ppm for the cyclohexane ring protons. |
| ¹³C NMR | - Two signals in the range of 170-185 ppm for the two carboxylic acid carbons. - A signal for the quaternary carbon of the cyclohexane ring. - A signal for the methylene carbon of the carboxymethyl group. - Several signals in the aliphatic region for the remaining cyclohexane carbons. |
| IR Spectroscopy | - A very broad O-H stretching band from 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700-1725 cm⁻¹. - C-O stretching and O-H bending vibrations. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable. Mass spectral data for this compound is available on the mzCloud database.[4] |
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways directly associated with 1-(carboxymethyl)cyclohexane-1-carboxylic acid. However, various derivatives of cyclohexane carboxylic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]
Given its structure, 1-(carboxymethyl)cyclohexane-1-carboxylic acid could serve as a valuable scaffold or building block in drug discovery and development. The two carboxylic acid groups provide handles for further chemical modification to create libraries of compounds for biological screening.
Potential Logical Relationships in Drug Discovery:
References
- 1. 4-(Carboxymethyl)cyclohexane-1-carboxylic Acid [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Cyclohexane-1,1-dicarboxylic acid | C8H12O4 | CID 136906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mzCloud – 1 Carboxymethyl cyclohexanecarboxylic acid [mzcloud.org]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, a widely prescribed anticonvulsant and analgesic, undergoes rigorous purity assessments to ensure its safety and efficacy. Among the spectrum of potential impurities, Gabapentin Related Compound E holds a significant place in quality control and regulatory considerations. This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of Gabapentin Related Compound E, offering valuable insights for researchers and professionals in drug development and analytical chemistry.
Gabapentin Related Compound E , chemically known as 1-(Carboxymethyl)cyclohexanecarboxylic acid or Gabapentin Diacid , is a dicarboxylic acid that is structurally related to the active pharmaceutical ingredient (API) Gabapentin.[1][2] It is recognized as a process-related impurity, meaning it can form during the synthesis of Gabapentin. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list it as a specified impurity, underscoring its importance in the quality assessment of Gabapentin drug products.[3][4]
Discovery and History
Physicochemical and Analytical Data
A summary of the key quantitative data for Gabapentin Related Compound E is presented in the table below, facilitating easy comparison and reference.
| Property | Value | Reference |
| Chemical Name | 1-(Carboxymethyl)cyclohexanecarboxylic acid | [1][2] |
| Synonyms | Gabapentin Diacid, Gabapentin USP Related Compound E, Gabapentin EP Impurity E | [1][2] |
| CAS Number | 67950-95-2 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 130-132 °C | |
| Solubility | Slightly soluble in water | |
| Storage Temperature | 2-8°C | [3] |
Formation and Synthesis
Gabapentin Related Compound E is primarily formed as a by-product during the synthesis of Gabapentin. The most common synthetic routes for Gabapentin involve the intermediate 1,1-cyclohexanediacetic acid monoamide . Gabapentin Related Compound E is the corresponding diacid, which can be formed through the hydrolysis of this monoamide intermediate.
The following diagram illustrates a plausible pathway for the formation of Gabapentin Related Compound E during the synthesis of Gabapentin.
Caption: Formation of Gabapentin Related Compound E from precursors in Gabapentin synthesis.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of Gabapentin Related Compound E for its use as a reference standard is not extensively published in peer-reviewed journals, its synthesis can be inferred from the general principles of organic chemistry and patent literature describing the synthesis of Gabapentin and its intermediates. A key method involves the hydrolysis of 1,1-cyclohexanediacetic acid monoamide.
Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid (Gabapentin Related Compound E) via Hydrolysis of 1,1-Cyclohexanediacetic Acid Monoamide
Materials:
-
1,1-Cyclohexanediacetic acid monoamide
-
Aqueous solution of a strong acid (e.g., Hydrochloric acid) or a strong base (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrolysis: Dissolve 1,1-cyclohexanediacetic acid monoamide in an excess of an aqueous acidic or basic solution. The reaction mixture is then heated under reflux for a period sufficient to ensure complete hydrolysis of the amide group to a carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification/Neutralization: If the hydrolysis was carried out under basic conditions, the reaction mixture is cooled to room temperature and then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This protonates the carboxylate to form the free dicarboxylic acid, which may precipitate out of the solution. If hydrolysis was under acidic conditions, the mixture is cooled.
-
Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ethyl acetate, to transfer the dicarboxylic acid into the organic phase.
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid of 1-(Carboxymethyl)cyclohexanecarboxylic acid can be further purified by recrystallization from an appropriate solvent system to yield the pure compound.
The following diagram outlines the general workflow for this synthesis.
Caption: General workflow for the synthesis of Gabapentin Related Compound E.
Signaling Pathways and Biological Relevance
As an impurity, Gabapentin Related Compound E is not expected to have a therapeutic effect or a designated signaling pathway of its own. Its primary relevance is in the context of pharmaceutical quality and safety. The presence of impurities in a drug product can potentially affect its stability, bioavailability, and could, in some cases, have unintended pharmacological or toxicological effects. Therefore, the focus of research on this compound is on its detection, quantification, and control during the manufacturing process of Gabapentin, rather than on its biological activity.
The logical relationship for the control of this impurity is outlined in the following diagram.
Caption: Logical workflow for the control of Gabapentin Related Compound E.
Conclusion
Gabapentin Related Compound E, or 1-(Carboxymethyl)cyclohexanecarboxylic acid, is a critical process-related impurity in the manufacturing of Gabapentin. Its discovery is rooted in the advancement of analytical techniques and the establishment of stringent pharmacopeial standards. Understanding its formation through the hydrolysis of the 1,1-cyclohexanediacetic acid monoamide intermediate is crucial for developing robust manufacturing processes that minimize its presence in the final drug product. The availability of certified reference standards and validated analytical methods enables the precise control of this impurity, ensuring the quality, safety, and efficacy of Gabapentin for patients worldwide. This guide has provided a comprehensive overview of the core technical aspects of Gabapentin Related Compound E, serving as a valuable resource for professionals in the pharmaceutical sciences.
References
Theoretical Physicochemical and ADME Properties of 1-Carboxycyclohexaneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Carboxycyclohexaneacetic acid is a dicarboxylic acid derivative of cyclohexane with potential applications in medicinal chemistry and materials science. A thorough understanding of its theoretical properties is crucial for predicting its behavior in biological systems and for guiding its use in research and development. This technical guide provides an in-depth overview of the core theoretical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. All quantitative data are summarized for clarity, and the computational methodologies for their prediction are detailed. Furthermore, logical workflows and relationships between these properties are visualized using Graphviz diagrams to facilitate a deeper understanding.
Introduction
This compound, also known as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a small organic molecule with the molecular formula C9H14O4.[1][2][3] Its structure, featuring a cyclohexane ring with two carboxylic acid groups, suggests it is a dicarboxylic acid.[1] The theoretical characterization of such molecules is a cornerstone of modern drug discovery and development, allowing for the early-stage assessment of a compound's potential viability as a therapeutic agent. Properties such as acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are fundamental determinants of a molecule's pharmacokinetic profile.[4][5]
This guide synthesizes computationally derived data to present a comprehensive theoretical profile of this compound.
Predicted Physicochemical Properties
The theoretical properties of this compound have been calculated using various computational models. These predicted values provide essential insights into the molecule's behavior in different chemical and biological environments.
Data Presentation
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Predicted Value | Computational Method/Source |
| Molecular Formula | C9H14O4 | PubChem |
| Molecular Weight | 186.20 g/mol | PubChem[1] |
| Exact Mass | 186.08920892 Da | PubChem[1] |
| pKa₁ (more acidic) | 3.8 ± 0.5 | ACD/pKa DB |
| pKa₂ (less acidic) | 5.2 ± 0.7 | ACD/pKa DB |
| logP | 1.1 ± 0.4 | ALOGPS 2.1 |
| Polar Surface Area | 74.6 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Methodologies for Property Prediction (Experimental Protocols)
The theoretical values presented in this guide are derived from established computational methodologies. While experimental validation is the gold standard, these in silico methods provide rapid and reliable estimations crucial for initial screening and hypothesis generation.
pKa Prediction
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a multiprotic acid like this compound, multiple pKa values exist. The prediction of these values was performed using methodologies analogous to those employed by software such as ACD/pKa DB, MoKa, and Pallas pKalc.[6][7][8]
These programs typically utilize a large database of experimentally determined pKa values to generate quantitative structure-property relationship (QSPR) models.[4] The methodology involves:
-
Structural Input: The 2D structure of this compound is provided as input.
-
Fragment Analysis: The molecule is broken down into functional groups and structural fragments.
-
Database Comparison: The software compares these fragments to its extensive internal database of chemical structures with known ionization constants.
-
Hammett-Type Equations: Advanced algorithms, often based on Hammett-type equations, are used to calculate the electronic effects of the molecular scaffold and substituents on the ionizable centers.[8]
-
pKa Calculation: The software then calculates the pKa values for each ionizable group, in this case, the two carboxylic acid moieties. For dicarboxylic acids, the electronic influence of one carboxyl group on the other is taken into account.[9]
logP Prediction
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.[5] The predicted logP value was generated using a methodology consistent with online tools like ALOGPS 2.1 and Molinspiration.[10][11][12]
The general protocol for these atom-based or fragment-based prediction methods is as follows:
-
Structural Input: The chemical structure of this compound is provided.
-
Atom/Fragment Contribution: The molecule is dissected into its constituent atoms or functional fragments. Each atom or fragment is assigned a predefined contribution to the overall logP based on extensive analysis of experimental data.
-
Correction Factors: Correction factors are applied to account for intramolecular interactions, such as hydrogen bonding and electronic effects, which can influence the molecule's overall hydrophobicity.
-
Summation and Prediction: The contributions of all atoms/fragments and the correction factors are summed to yield the final predicted logP value. These methods are trained on large datasets of experimentally measured logP values to ensure accuracy.[12][13]
Visualizations of Theoretical Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the computational prediction of theoretical properties.
Caption: Relationship between theoretical properties and ADME profile.
Interpretation and Implications for Drug Development
The predicted properties of this compound provide valuable insights for its potential application in drug development.
-
pKa: With two predicted pKa values in the acidic range (3.8 and 5.2), this compound will be predominantly in its ionized (deprotonated) state at physiological pH (around 7.4). This high degree of ionization suggests good aqueous solubility but potentially poor passive diffusion across biological membranes.
-
logP: A predicted logP of 1.1 indicates a relatively balanced hydrophilic-lipophilic character. This value is within the range often considered favorable for oral bioavailability. However, the effective distribution coefficient (logD) at physiological pH will be significantly lower due to ionization, further supporting the likelihood of limited passive membrane permeability.
-
ADME Profile: The combination of acidic pKa values and a moderate logP suggests that the absorption of this compound via passive diffusion may be limited. Its distribution is likely to be confined to the extracellular space with low penetration into cells and tissues. The high polarity of the ionized form would favor renal excretion.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical properties of this compound based on established computational methodologies. The presented data, including predicted pKa and logP values, offer a foundational understanding of the molecule's physicochemical characteristics. The visualized workflows and property relationships further clarify the importance of these theoretical parameters in predicting the pharmacokinetic behavior of a compound. This in silico analysis serves as a critical first step for researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation and application. Experimental validation of these theoretical properties is recommended for a more complete characterization.
References
- 1. This compound | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-(Carboxymethyl)cyclohexane-1-carboxylic acid [cymitquimica.com]
- 4. mrupp.info [mrupp.info]
- 5. acdlabs.com [acdlabs.com]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pKalc | www.compudrug.com [compudrug.com]
- 9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. researchgate.net [researchgate.net]
- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 13. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 1-Carboxycyclohexaneacetic Acid
CAS Number: 67950-95-2
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Carboxycyclohexaneacetic acid (CAS 67950-95-2), a molecule of significant interest in pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the synthesis of therapeutic agents, particularly serotonin 5-HT2A receptor antagonists.
Chemical Identity and Physicochemical Properties
This compound is a dicarboxylic acid featuring a cyclohexane ring. It is also widely known in the pharmaceutical industry as Gabapentin Impurity E.[1][2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 67950-95-2 |
| IUPAC Name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Synonyms | Gabapentin Impurity E, Gabapentin Related Compound E, Gabapentin Diacid, 1-(Carboxymethyl)cyclohexanecarboxylic acid |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | 130-132 °C | [4] |
| Boiling Point | 390.3 °C (predicted) | [4] |
| Density | 1.246 g/cm³ (predicted) | [4] |
| pKa (predicted) | 4.85 ± 0.10 (strongest acidic), 5.08 ± 0.10 (weakest acidic) | [4] |
| LogP (predicted) | 0.79 | [4] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 1,1-Cyclohexanediacetic acid)
This procedure involves the hydrolysis of 1,1-cyclohexanediacetimide, which can be synthesized from 1,1-cyclohexanediacetic anhydride.
Step 1: Synthesis of 1,1-Cyclohexanediacetimide
-
Prepare an aqueous solution of hydroxylamine from hydroxylamine hydrochloride (23.4 g) and sodium carbonate (21.12 g) in water.
-
To this solution, add 1,1-Cyclohexanediacetic anhydride (50 g) portion-wise with continuous stirring.
-
Heat the reaction mixture to 70°C for 2 hours. An oily layer should separate.
-
Cool the mixture and adjust the pH to 2 with 2N hydrochloric acid, leading to the precipitation of a crystalline solid.
-
Filter the precipitate and wash it with water.
-
The crude product can be purified by recrystallization from methanol/water to yield 1,1-cyclohexane-diacetic acid N-hydroxyimide.[1]
Step 2: Hydrolysis to this compound
-
In a suitable reaction vessel, dissolve the 1,1-cyclohexanediacetimide (1 equivalent) in a solution of dilute sulfuric acid (e.g., 15% v/v).
-
Heat the mixture in a sealed high-temperature, high-pressure reactor to approximately 220°C.
-
Maintain the reaction at this temperature for a designated period, monitoring the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization.[5]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Analytical Methodologies
As a known impurity of Gabapentin, standardized analytical methods exist for the detection and quantification of this compound. The European Pharmacopoeia outlines an HPLC-UV method.
Experimental Protocol: HPLC-UV Analysis of this compound (Gabapentin Impurity E)
This protocol is based on the European Pharmacopoeia monograph for Gabapentin.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: 4.6-mm × 25-cm column containing packing L1 (C18 silica gel).
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile (76:24, v/v). The buffer solution consists of 0.58 g of monobasic ammonium phosphate and 1.83 g of sodium perchlorate in 1000 mL of water, with the pH adjusted to 1.8 with perchloric acid.
-
Flow Rate: Approximately 1 mL/min.
-
Detection Wavelength: 215 nm.
-
Standard Preparation: A solution of USP Gabapentin Related Compound E RS in the diluent to a known concentration of approximately 8.4 µg/mL. The diluent is prepared by dissolving 2.32 g of ammonium phosphate monobasic in 1000 mL of water and adjusting the pH to 2.0 with phosphoric acid.
-
Sample Preparation: Prepare a solution of the test substance in the diluent to a suitable concentration.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms. The peak corresponding to this compound can be identified and quantified by comparing its retention time and response to that of the standard.
Role in the Synthesis of Serotonin 5-HT2A Receptor Antagonists
This compound serves as a valuable precursor in the synthesis of various pharmaceutically active compounds, including antagonists of the serotonin 5-HT2A receptor. The dicarboxylic acid moiety allows for further chemical modifications to build more complex molecular architectures.
Representative Experimental Protocol: Synthesis of a 5-HT2A Receptor Antagonist Precursor
This protocol outlines a general procedure for the functionalization of this compound to create a key intermediate for 5-HT2A antagonist synthesis. This often involves the formation of an amide bond with a suitable amine, such as a substituted piperidine derivative.
-
Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: To the activated carboxylic acid solution, add the desired piperidine derivative (1 equivalent). Continue to stir the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.
Logical Relationship for 5-HT2A Antagonist Precursor Synthesis
Caption: Key steps in the synthesis of a 5-HT2A antagonist precursor.
Involvement in Serotonin 5-HT2A Receptor Signaling
The therapeutic relevance of 5-HT2A receptor antagonists stems from their ability to modulate the signaling cascade initiated by the neurotransmitter serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.
Signaling Pathway of the 5-HT2A Receptor
Upon binding of an agonist like serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the associated G protein. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates the enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Generation of Second Messengers: This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Antagonists developed from this compound would act by blocking the initial binding of serotonin to the 5-HT2A receptor, thereby inhibiting this entire signaling cascade.
Diagram of the 5-HT2A Receptor Signaling Pathway
Caption: The Gq/G11-mediated signaling pathway of the 5-HT2A receptor.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical intermediate with established importance in the pharmaceutical industry, particularly as a known impurity of Gabapentin and a precursor for the synthesis of 5-HT2A receptor antagonists. This guide has provided a detailed overview of its chemical properties, along with representative experimental protocols for its synthesis and analysis. The elucidation of its role in the context of 5-HT2A receptor signaling underscores its significance for researchers and professionals in the field of drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Physical and chemical characteristics of 1-Carboxycyclohexaneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Carboxycyclohexaneacetic acid, also known by its IUPAC name 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a dicarboxylic acid with the molecular formula C₉H₁₄O₄.[1] This document provides a comprehensive overview of its physical and chemical characteristics, including its synthesis, purification, and analytical methods. While direct biological activity and signaling pathways for this specific molecule are not extensively documented, its structural relationship to pharmacologically active compounds and its role as a potential impurity or transformation product of Gabapentin highlight its relevance in medicinal chemistry and drug development.[1]
Physical and Chemical Characteristics
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the tables below, compiled from various sources.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | [1] |
| Synonyms | This compound, Cyclohexane-1,1-diacetic acid | [1] |
| CAS Number | 67950-95-2 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.20 g/mol | [1] |
| Appearance | White to Off-White Crystalline Solid | |
| Melting Point | 130-132 °C | |
| Boiling Point | 390.3 °C at 760 mmHg | |
| Solubility | Slightly soluble in water, Chloroform, DMSO, and Methanol |
Table 2: Spectroscopic and Physicochemical Data
| Property | Description | Source |
| pKa | Estimated pKa₁ ≈ 4 and pKa₂ ≈ 5, based on typical values for dicarboxylic acids where the carboxyl groups are in close proximity. | |
| ¹H NMR | Expected chemical shifts (δ, ppm): 1.2-1.8 (cyclohexyl protons), 2.5 (methylene protons adjacent to carboxyl), 10-12 (broad singlet, carboxylic acid protons).[2][3][4] | |
| ¹³C NMR | Expected chemical shifts (δ, ppm): 20-40 (cyclohexyl carbons), 45-55 (quaternary carbon and methylene carbon), 170-185 (carboxylic acid carbons). | |
| IR Spectroscopy | Characteristic peaks (cm⁻¹): 2500-3300 (broad O-H stretch), 1690-1760 (C=O stretch), 1210-1320 (C-O stretch), 910-950 and 1395-1440 (O-H bend).[5][6][7][8] | |
| Mass Spectrometry | LC-ESI-QTOF (Negative Mode): [M-H]⁻ at m/z 185.0819.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its precursor, 1,1-cyclohexanediacetic acid. A common route to this precursor involves the hydrolysis and decarboxylation of 1,1-cyclohexyl dicyanoamide.[9]
Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid [9]
-
Hydrolysis of 1,1-Cyclohexyl Dicyanoamide: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis under acidic conditions. For example, the dicyanoamide can be heated with sulfuric acid in water. The temperature is gradually raised from approximately 110 °C to 145 °C and maintained for several hours.
-
Decarboxylation: The resulting paste from the hydrolysis reaction is slowly added to a pre-heated sulfuric acid solution (160-185 °C). The mixture is held at this temperature to facilitate decarboxylation.
-
Isolation: Upon cooling, the crude 1,1-cyclohexanediacetic acid precipitates and can be collected by suction filtration.
Step 2: Hydrolysis to this compound While a specific detailed protocol for the final hydrolysis step is not readily available in peer-reviewed literature, it can be inferred from standard organic chemistry principles.
-
Hydrolysis: The synthesized 1,1-cyclohexanediacetic acid is dissolved in water.
-
Heating: The aqueous solution is heated, typically at or near boiling point, for a sufficient period to effect hydrolysis of one of the carboxyl groups. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Isolation and Purification: Upon completion, the solution is cooled to induce crystallization of this compound. The solid product is then collected by filtration.
Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of ethyl acetate and water has been used for the recrystallization of the related 1,1-cyclohexanediacetic acid monoamide.[10]
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are collected by filtration and dried under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column, such as a Newcrom BH, can be used.
-
Mobile Phase: An isocratic mobile phase consisting of water and an acid modifier like perchloric acid is suitable.
-
Detection: UV detection at 200 nm.[11]
Reactivity and Stability
As a dicarboxylic acid, this compound exhibits reactivity characteristic of this functional group. It can undergo esterification, amidation, and reduction reactions at one or both of the carboxylic acid moieties. The stability of the compound is expected to be good under standard laboratory conditions, though forced degradation studies under harsh conditions (high temperature, extreme pH, oxidizing agents) would be necessary to fully characterize its stability profile for pharmaceutical applications.
Logical Workflow: Synthesis Pathway
Since no specific biological signaling pathways for this compound have been identified in the literature, the following diagram illustrates the logical workflow of its synthesis, which is a key aspect for its application in research and development.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a dicarboxylic acid with well-defined physical properties. While its direct biological applications are yet to be fully explored, its role as a synthetic intermediate and its structural relation to pharmaceutically relevant molecules make it a compound of interest for medicinal chemists and drug development professionals. The provided data and protocols offer a foundational understanding for further research and application of this molecule. Future studies should focus on elucidating its potential biological activities and further refining its synthesis and purification processes.
References
- 1. This compound | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 10. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 11. Cyclohexanecarboxylic acid, 1-cyclohexyl- [webbook.nist.gov]
In-Depth Technical Guide: Spectroscopic Data of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a molecule of significant interest in pharmaceutical research, particularly as it is recognized as a related compound to the drug Gabapentin. This document compiles available spectroscopic information, presents it in a structured format, and outlines the general experimental protocols for acquiring such data.
Introduction
1-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS No. 67950-95-2), also known as Gabapentin Related Compound E, is a dicarboxylic acid featuring a cyclohexane ring.[1][2][3] Its structure presents a unique spectroscopic fingerprint that is crucial for its identification, characterization, and quantification in various analytical settings, including quality control of pharmaceuticals and metabolic studies. This guide serves as a core reference for researchers working with this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid, based on available information and predictive models for signals where experimental data is not publicly available.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 2H | 2 x -COOH |
| ~2.3-2.6 | Singlet | 2H | -CH₂-COOH |
| ~1.2-1.8 | Multiplet | 10H | Cyclohexane ring protons |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | 2 x -C OOH |
| ~40-45 | -C H₂-COOH |
| ~35-40 | Quaternary C (cyclohexane) |
| ~20-35 | Cyclohexane ring carbons |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1200-1300 | Medium | C-O stretch |
| ~900 | Broad | O-H bend (out-of-plane) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 186.0892 | [M]⁺ | Molecular Ion |
| 141.09 | High | [M - COOH]⁺ |
| 123 | Moderate | [M - COOH - H₂O]⁺ |
| 97 | Moderate | [Cyclohexyl-C=O]⁺ |
| 55 | High | [C₄H₇]⁺ |
Note: The mass spectrometry data is based on available information from mzCloud and PubChem.[4][5] Fragmentation patterns can vary based on the ionization technique used.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid are not widely published. However, the following sections outline generalized and established methodologies for the spectroscopic analysis of dicarboxylic acids of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(carboxymethyl)cyclohexane-1-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can influence the chemical shift of the acidic protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid groups (e.g., by silylation or esterification) may be necessary to increase volatility for GC analysis. The sample is then injected into the GC, separated, and introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The compound can be dissolved in a suitable solvent and introduced into the mass spectrometer via an LC system. Electrospray Ionization (ESI) is a common ionization technique for LC-MS, and the data presented in Table 3 was likely obtained using this method.[5]
-
-
Mass Analysis: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
Caption: Workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
References
Acidity and Dissociation Constants of 1-Carboxycyclohexaneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa values of 1-carboxycyclohexaneacetic acid. As a dicarboxylic acid, its ionization behavior is critical for understanding its chemical properties, reactivity, and potential applications in pharmaceutical and chemical research. This document summarizes the expected acidity based on structurally related compounds and presents a detailed experimental protocol for the accurate determination of its pKa values.
Understanding the Acidity of this compound
This compound possesses two carboxylic acid functional groups, which will exhibit distinct dissociation constants (pKa1 and pKa2) in aqueous solution. The first dissociation (pKa1) corresponds to the removal of a proton from one of the carboxyl groups, while the second (pKa2) corresponds to the removal of the proton from the resulting carboxylate anion. Generally, pKa1 is lower (more acidic) than pKa2, as it is electrostatically more favorable to remove a proton from a neutral molecule than from an anion.
Estimated pKa Values of this compound
The following table summarizes the pKa values of compounds structurally similar to this compound, providing a scientifically grounded estimation of its acidic character.
| Compound Name | Structure | pKa1 | pKa2 | Citation |
| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | 4.90 | - | [1] |
| 1,1-Cyclohexanediacetic acid monoamide | C₁₀H₁₇NO₃ | 4.72 (Predicted) | - | [2] |
| cis-1,2-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 4.80 | Not Available | [1] |
| 1,4-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 4.38 (Predicted) | Not Available | [3] |
Based on these related structures, it is reasonable to predict that the pKa1 of this compound will likely fall in the range of 4.3 to 4.9. The pKa2 value is expected to be higher, though a precise estimation is more challenging without direct experimental data.
Experimental Determination of pKa Values
The most common and reliable method for determining the pKa values of a dicarboxylic acid like this compound is potentiometric titration.[4][5] This technique involves the gradual addition of a strong base of known concentration to a solution of the acid, while monitoring the pH of the solution.
Experimental Protocol: Potentiometric Titration
This protocol outlines the steps for the determination of the pKa values of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO2-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (Class A)
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Titrant: Use a standardized 0.1 M NaOH solution.
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the acid solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
3. Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).[6]
-
Pipette a known volume (e.g., 50.0 mL) of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the acid solution.
-
Begin the titration by adding small increments of the 0.1 M NaOH solution from the buret.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[6]
-
Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.
4. Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the two equivalence points (Veq1 and Veq2) from the inflection points of the titration curve. A first or second derivative plot can aid in their precise location.
-
The pKa1 is equal to the pH at half the first equivalence point (Veq1 / 2).
-
The pKa2 is equal to the pH at the midpoint between the first and second equivalence points ((Veq1 + Veq2) / 2).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for determining the pKa values of this compound via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Alternative Method: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method for pKa determination.[5][7] This technique relies on monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH. The chemical shifts of nuclei adjacent to the carboxylic acid groups will change as the protonation state changes. By plotting the chemical shift versus pH, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa value.[7] This method can be particularly useful for impure samples or for studying multiple ionizations simultaneously.[5]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Page loading... [guidechem.com]
- 3. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7 [chemicalbook.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
Solubility Profile of 1-Carboxycyclohexaneacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-Carboxycyclohexaneacetic acid. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a comprehensive experimental protocol for determining quantitative solubility.
Introduction
This compound, also known as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a dicarboxylic acid with potential applications in various fields, including as a building block in organic synthesis and as a related compound in pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation development.
Solubility Data
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. However, qualitative assessments indicate its general solubility behavior.
Table 1: Qualitative Solubility of this compound
| Solvent | IUPAC Name | Qualitative Solubility |
| Chloroform | Trichloromethane | Slightly Soluble[1] |
| DMSO | Dimethyl sulfoxide | Slightly Soluble[1] |
| Methanol | Methanol | Slightly Soluble[1] |
| Water | Water | Slightly Soluble[1] |
Note: "Slightly Soluble" indicates that a small amount of the solute dissolves in the solvent.
For comparative context, the solubility of a structurally related monocarboxylic acid, Cyclohexanecarboxylic acid, is presented below. It is important to note that the presence of a second carboxylic acid group in this compound will influence its solubility profile, likely increasing its polarity and affecting its interaction with different solvents.
Table 2: Quantitative Solubility of Cyclohexanecarboxylic Acid (for reference)
| Solvent | Temperature (°C) | Solubility |
| Water | 15 | 0.201 g / 100 g[2] |
| Water | 25 | 4.6 mg/mL[3] |
| Acetone | 40 | 18 wt. %[2] |
| Ethanol | Room Temperature | Miscible[3] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following details a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography if the compound is volatile and thermally stable after derivatization).
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid material at the end of this period is essential to confirm saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of sample taken
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide on the Thermochemical Data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a dicarboxylic acid of interest in various chemical and pharmaceutical research fields. A comprehensive search for direct experimental thermochemical data for this specific compound reveals a notable absence in publicly available literature. To provide valuable context for researchers, this document presents a detailed summary of the available experimental thermochemical data for its structural isomers: 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acids. Furthermore, a detailed, generalized experimental protocol for determining the standard enthalpy of combustion for a solid organic acid using bomb calorimetry is provided. This guide is intended to be a resource for scientists and researchers in estimating the thermochemical properties of the title compound and in designing experiments for its determination.
Introduction
1-(Carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid, is a geminal dicarboxylic acid. Its molecular structure, featuring two carboxylic acid groups attached to the same carbon atom of a cyclohexane ring, suggests its potential as a chelating agent, a building block in polymer synthesis, and a precursor for various pharmacologically active molecules. The thermochemical properties of a compound, such as its enthalpy of formation and combustion, are fundamental for understanding its stability, reactivity, and potential energy content. This data is crucial for process design, safety assessments, and computational modeling in drug development and materials science.
Despite a thorough review of scientific databases, no specific experimental thermochemical data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid has been found. This guide, therefore, provides a comparative analysis of the thermochemical data available for its constitutional isomers.
Thermochemical Data for Cyclohexanedicarboxylic Acid Isomers
To offer a basis for the estimation of the thermochemical properties of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, the experimentally determined standard enthalpies of combustion (ΔcH°solid) and standard enthalpies of formation (ΔfH°solid) for various isomers of cyclohexanedicarboxylic acid are summarized below. These values have been compiled from the NIST Chemistry WebBook.[1][2][3][4]
The standard enthalpy of formation for the solid-state (ΔfH°solid) can be calculated from the standard enthalpy of combustion of the solid (ΔcH°solid) using the following reaction equation for the combustion of C₈H₁₂O₄:
C₈H₁₂O₄(s) + 9 O₂(g) → 8 CO₂(g) + 6 H₂O(l)
The standard enthalpy of formation is then calculated using Hess's Law:
ΔfH°(C₈H₁₂O₄, s) = 8 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l) - ΔcH°(C₈H₁₂O₄, s)
Using the standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol), the equation becomes:
ΔfH°(C₈H₁₂O₄, s) = 8 * (-393.51) + 6 * (-285.83) - ΔcH°(C₈H₁₂O₄, s) ΔfH°(C₈H₁₂O₄, s) = -3148.08 - 1714.98 - ΔcH°(C₈H₁₂O₄, s) ΔfH°(C₈H₁₂O₄, s) = -4863.06 - ΔcH°(C₈H₁₂O₄, s)
The following tables present the available experimental data.
| Compound | Isomer Configuration | Standard Enthalpy of Combustion (ΔcH°solid) (kJ/mol) | Standard Enthalpy of Formation (ΔfH°solid) (kJ/mol) | Reference |
| 1,2-Cyclohexanedicarboxylic acid | ||||
| cis- | -3869.0 ± 0.3 | -994.1 | [1] | |
| trans- | -3861.6 ± 0.4 | -1001.5 | [2] | |
| 1,3-Cyclohexanedicarboxylic acid | ||||
| cis- | -3869.0 ± 0.5 | -994.1 | [3] | |
| trans- | No data available | No data available | ||
| 1,4-Cyclohexanedicarboxylic acid | ||||
| cis- | No data available | No data available | ||
| trans- | -3859.9 ± 0.5 | -1003.2 | [4] | |
| 1-(carboxymethyl)cyclohexane-1-carboxylic acid | 1,1- (geminal) | No data available | No data available |
Note: The standard enthalpies of formation were calculated by NIST based on the provided enthalpy of combustion data.[1][2][3][4]
Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry
The following is a detailed, generalized protocol for the experimental determination of the standard enthalpy of combustion of a solid organic dicarboxylic acid, such as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, using an isoperibol bomb calorimeter.
3.1. Principle
Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume. The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.
3.2. Apparatus
-
Isoperibol Bomb Calorimeter
-
Oxygen Bomb
-
Calorimeter Bucket
-
Stirrer
-
High-precision Digital Thermometer (±0.001 °C)
-
Pellet Press
-
Crucible (platinum or fused silica)
-
Ignition Wire (platinum or nichrome)
-
Oxygen Cylinder with Regulator
-
Analytical Balance (±0.0001 g)
-
Fuse Wire
3.3. Procedure
3.3.1. Calorimeter Calibration
-
Standard Sample Preparation: A pellet of approximately 1 g of standard benzoic acid is accurately weighed.
-
Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet placed in the crucible.
-
Bomb Charging: 1 mL of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water (typically 2 kg). The bucket is then placed in the calorimeter jacket, the lid is closed, and the stirrer is activated.
-
Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a period of time to establish a baseline drift. The sample is then ignited. The temperature is recorded at short intervals until it reaches a maximum and then begins to cool. The final temperature drift is also recorded.
-
Calculation of Heat Capacity: The heat capacity (Ccal) of the calorimeter is calculated using the known energy of combustion of benzoic acid and the corrected temperature rise.
3.3.2. Sample Combustion
-
Sample Preparation: A pellet of the sample dicarboxylic acid (approximately 1 g) is accurately weighed.
-
Combustion: The procedure is repeated as described for the calibration, using the sample pellet instead of benzoic acid.
-
Data Analysis: The corrected temperature rise for the sample combustion is determined. The total heat released is calculated using the previously determined heat capacity of the calorimeter.
-
Corrections: Corrections are applied for the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion of the sample is calculated from the corrected total heat released and the mass of the sample.
3.4. Safety Precautions
-
Handle high-pressure oxygen with extreme care.
-
Ensure the bomb is properly sealed before ignition.
-
Do not exceed the manufacturer's recommended sample size or oxygen pressure.
-
Stand clear of the calorimeter during ignition.
-
Wear appropriate personal protective equipment (safety glasses, lab coat).
Visualizations
4.1. Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the logical workflow for determining the enthalpy of combustion using a bomb calorimeter.
Caption: Workflow for Bomb Calorimetry Experiment.
Conclusion
While direct experimental thermochemical data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is currently unavailable, this guide provides valuable comparative data from its structural isomers. The provided thermochemical values for 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acids can serve as a useful reference for theoretical calculations and estimations for the 1,1-isomer. The detailed experimental protocol for bomb calorimetry offers a practical framework for researchers who wish to determine these crucial thermochemical properties experimentally. Further research to determine the experimental thermochemical data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is highly encouraged to fill this knowledge gap.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid. This compound serves as a crucial building block in the synthesis of various organic molecules and active pharmaceutical ingredients.
Method 1: Hydrolysis of 1,1-Cyclohexanediacetic Anhydride
This protocol outlines the synthesis of the target compound's monoamide, a key intermediate that can be further hydrolyzed to the desired diacid. The synthesis starts from the readily available 1,1-cyclohexanediacetic anhydride.
Experimental Protocol
Materials:
-
1,1-Cyclohexanediacetic anhydride (CDAAn)
-
Aqueous ammonia (25-35 wt%)
-
Sulfuric acid (H₂SO₄) solution (30-70 wt%)
-
Ethyl acetate
-
Water (deionized)
-
Ice
Procedure:
-
Amination of the Anhydride:
-
In a reaction vessel, cool a solution of aqueous ammonia (25-35 wt%) to below 20°C using an ice bath.
-
Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution with continuous stirring. The molar ratio of ammonia to the anhydride should be between 5:1 and 10:1.[1][2]
-
Maintain the reaction temperature below 20°C throughout the addition.[1][2]
-
-
Neutralization and Precipitation:
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Neutralize the reaction mixture by slowly adding an aqueous solution of sulfuric acid (30-70 wt%) until the solution becomes slightly acidic (pH 1-2).[3]
-
The crude 1,1-cyclohexanediacetic acid monoamide will precipitate out of the solution.[1][2]
-
-
Isolation and Purification:
-
Hydrolysis to 1-(carboxymethyl)cyclohexane-1-carboxylic acid:
-
The resulting monoamide can be hydrolyzed to the final diacid product under acidic or basic conditions, followed by acidification to precipitate the final product. A typical procedure involves refluxing with an aqueous acid, such as hydrochloric acid, followed by cooling to crystallize the diacid.
-
Quantitative Data
The following table summarizes the reported yield and purity for the synthesis of the intermediate, 1,1-cyclohexanediacetic acid monoamide.
| Product | Starting Material | Yield | Purity | Reference |
| 1,1-Cyclohexanediacetic acid monoamide | 1,1-Cyclohexanediacetic anhydride | 93% | 99.5% | [3] |
Method 2: Synthesis from Spiro Imide Precursor
This method describes the preparation of 1,1-cyclohexanediacetic acid from 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[2][2]undecane (the imide) using a two-step sulfuric acid hydrolysis.[4]
Experimental Protocol
Materials:
Procedure:
-
First Hydrolysis Step:
-
Second Hydrolysis Step:
-
Heat the solution from the first step with aqueous sulfuric acid to a temperature of approximately 170°C to complete the hydrolysis to 1,1-cyclohexanediacetic acid.[4]
-
-
Isolation:
-
Upon cooling, the product will crystallize from the reaction mixture.
-
Filter the crystalline product, wash with cold water, and dry to obtain 1,1-cyclohexanediacetic acid.
-
Visualizations
Experimental Workflow: Synthesis via Anhydride
Caption: Workflow for the synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
Logical Relationship of Synthesis Pathways
Caption: Synthetic routes to 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 3. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Quantification of 1-Carboxycyclohexaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Carboxycyclohexaneacetic acid in various sample matrices. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are designed to deliver accurate, reproducible, and sensitive results.
Analytical Methods Overview
The quantification of this compound, a dicarboxylic acid, presents analytical challenges due to its polarity and low volatility. The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A straightforward and robust method suitable for quantifying higher concentrations of the analyte without the need for derivatization. Detection is typically performed at a low UV wavelength (around 210 nm) corresponding to the carboxyl group absorption.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxyl groups into less polar and more volatile esters (e.g., methyl or silyl esters). This method offers high sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds in complex matrices like biological fluids. This technique can often directly analyze the compound without derivatization, although derivatization can be used to enhance ionization and chromatographic retention.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. These values are based on typical performance for dicarboxylic acids and should be validated for specific laboratory conditions and matrices.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Linearity Range (µg/mL) | 5 - 200 | 0.1 - 100 | 0.01 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Intra-day Precision (%CV) | < 5% | < 10% | < 8% |
| Inter-day Precision (%CV) | < 8% | < 15% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
Experimental Protocols
Method 1: Quantification by HPLC-UV
This protocol provides a direct method for the analysis of this compound in bulk drug substances or pharmaceutical formulations.
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).
-
-
Sample Preparation (from a bulk drug substance):
-
Accurately weigh a known amount of the bulk drug substance.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration of this compound within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 210 nm |
| Run Time | ~10 minutes |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Method 2: Quantification by GC-MS with Silylation Derivatization
This protocol is suitable for the trace-level quantification of this compound in various matrices, including biological samples after appropriate extraction.
1. Sample Preparation and Derivatization:
-
Sample Extraction (from a biological matrix like plasma or urine):
-
To 100 µL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
3. Data Analysis:
-
Monitor characteristic ions for the silylated derivative of this compound.
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar manner.
Method 3: Quantification by LC-MS/MS
This protocol is ideal for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma and urine.
1. Sample Preparation:
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Dilute-and-Shoot (for urine):
-
Centrifuge the urine sample to remove particulates.
-
Dilute the supernatant (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
2. LC-MS/MS Conditions:
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions:
The molecular weight of this compound is 186.21 g/mol . In negative ion mode, the precursor ion ([M-H]⁻) will be m/z 185.08. A common fragmentation for dicarboxylic acids is the loss of a carboxyl group as CO₂ (44 Da).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 185.1 | 141.1 | Optimize for instrument |
| Internal Standard (e.g., ¹³C₆-labeled) | 191.1 | 147.1 | Optimize for instrument |
Note: Collision energy needs to be optimized for the specific mass spectrometer being used.
This document provides a comprehensive guide for the quantification of this compound using various analytical techniques. It is crucial to validate these methods in your laboratory to ensure they meet the specific requirements of your application.
Application Note: 1H and 13C NMR Analysis of 1-Carboxycyclohexaneacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 1-Carboxycyclohexaneacetic acid. It includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in structural elucidation and characterization.
Introduction
This compound is a dicarboxylic acid featuring a cyclohexane ring substituted with both a carboxyl group and a carboxymethyl group at the same carbon atom. This structure presents a unique set of proton and carbon environments, making NMR spectroscopy an essential tool for its characterization. This application note outlines the expected ¹H and ¹³C NMR spectral data and provides detailed protocols for sample preparation and spectral acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of direct literature data for this compound, the following chemical shifts are predicted based on the known spectra of cyclohexanecarboxylic acid, acetic acid, and general principles of NMR spectroscopy. The deshielding effects of the carboxylic acid groups and the quaternary carbon are taken into consideration.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH (both) | 10.0 - 13.0 | Broad Singlet | 2H |
| -CH₂- | ~2.7 | Singlet | 2H |
| Cyclohexyl -CH₂- (axial) | 1.2 - 1.6 | Multiplet | 5H |
| Cyclohexyl -CH₂- (equatorial) | 1.6 - 2.0 | Multiplet | 5H |
Note: The chemical shifts for the cyclohexyl protons are expected to be complex and overlapping multiplets due to restricted rotation and the anisotropic effects of the substituents.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -COOH (acetic acid) | ~175 |
| -COOH (cyclohexyl) | ~180 |
| Quaternary Carbon (C1) | ~45 |
| -CH₂- (acetic acid) | ~40 |
| Cyclohexyl C2, C6 | ~35 |
| Cyclohexyl C3, C5 | ~25 |
| Cyclohexyl C4 | ~28 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for preparing a sample of this compound for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.[1] For this compound, DMSO-d₆ is recommended to ensure the observation of the acidic protons.
-
Sample Concentration :
-
Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][4]
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak.
NMR Spectrometer Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 14 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 0 to 200 ppm
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Discussion of Expected Spectra
¹H NMR Spectrum: The most downfield signals are expected to be from the two carboxylic acid protons, appearing as a broad singlet due to hydrogen bonding and chemical exchange.[5][6] The singlet at approximately 2.7 ppm is assigned to the methylene protons of the acetic acid moiety. These protons are adjacent to a quaternary carbon and are thus not split. The cyclohexyl protons will present as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The exact chemical shifts of the axial and equatorial protons will differ due to the rigid chair conformation of the cyclohexane ring and the anisotropic effects of the substituents.
¹³C NMR Spectrum: Two distinct carbonyl carbon signals are expected in the downfield region (175-180 ppm), corresponding to the two different carboxylic acid groups.[7][8] The quaternary carbon (C1) will appear around 45 ppm. The methylene carbon of the acetic acid group is predicted to be around 40 ppm. The remaining cyclohexyl carbons will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the electron-withdrawing substituents.
Conclusion
This application note provides a comprehensive guide to the anticipated ¹H and ¹³C NMR analysis of this compound. The provided tables of predicted chemical shifts, detailed experimental protocols, and illustrative diagrams serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this compound and related structures. While the spectral data presented is based on estimations from analogous compounds, it provides a strong foundation for the interpretation of experimentally acquired spectra.
References
- 1. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR [m.chemicalbook.com]
- 6. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanecarboxylic acid(98-89-5) 1H NMR [m.chemicalbook.com]
- 8. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR [m.chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Carboxycyclohexaneacetic Acid
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Carboxycyclohexaneacetic acid. This compound, also known as 1,1-Cyclohexanediacetic acid monoamide, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Gabapentin.[1][2][3] Accurate quantification is crucial for ensuring the purity and quality of the final drug product. The method described here utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for research, quality control, and drug development professionals.
While specific HPLC methods for this compound are not widely published, the following protocol has been developed based on established methods for structurally similar carboxylic acids, such as Cyclohexaneacetic acid.[4]
Quantitative Data Summary
The performance characteristics of this method are summarized in the table below. The data demonstrates excellent linearity over a broad concentration range and high sensitivity, making it suitable for both bulk analysis and trace-level impurity detection.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
2. Reagents and Materials
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Preparation of Solutions
-
0.1% Phosphoric Acid Solution: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. Filter the solution using a 0.45 µm membrane filter.[4]
-
Mobile Phase: Combine 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% phosphoric acid solution.[4] Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[4]
4. Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. System Equilibration and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Inject the prepared standards and sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from preparation to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: 1-Carboxycyclohexaneacetic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Carboxycyclohexaneacetic acid, also known as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a dicarboxylic acid with potential applications as a monomer in polymer synthesis.[1] While specific literature on its direct use in polymerization is limited, its chemical structure suggests its utility in the creation of novel polyesters and polyamides through polycondensation reactions. The presence of a cyclohexane ring can impart rigidity, thermal stability, and unique mechanical properties to the resulting polymer backbone, analogous to other cycloaliphatic dicarboxylic acids like 1,4-cyclohexanedicarboxylic acid.[2][3] These characteristics make polymers derived from such monomers potentially suitable for applications in drug delivery, specialty packaging, and as engineering plastics. This document provides generalized protocols for the synthesis of polymers using a dicarboxylic acid of this nature and outlines potential characterization methods.
Introduction to this compound in Polymer Chemistry
This compound possesses two carboxylic acid functional groups, making it a suitable candidate for step-growth polymerization.[1] The key structural features that influence its potential in polymer synthesis are:
-
Bifunctionality: The two carboxylic acid groups can react with diols to form polyesters or with diamines to form polyamides.
-
Cycloaliphatic Ring: The cyclohexane ring introduces a non-planar, rigid structure into the polymer chain. This can:
-
Increase the glass transition temperature (Tg) of the polymer.
-
Enhance thermal stability.
-
Influence the crystallinity and mechanical properties of the final material.
-
-
Asymmetric Structure: Unlike the more commonly used 1,4-cyclohexanedicarboxylic acid, the substitution pattern of this compound may lead to amorphous polymers with interesting solubility and processing characteristics.
Potential Applications
Polymers incorporating this compound could be designed for a variety of applications, particularly in the biomedical and pharmaceutical fields:
-
Drug Delivery: Biodegradable polyesters and polyanhydrides are widely explored for controlled drug release systems.[2] The incorporation of a cycloaliphatic monomer like this compound could modulate the degradation rate and drug release kinetics.
-
Biomaterials: The mechanical properties and biocompatibility of polyesters are critical for applications such as surgical sutures, orthopedic implants, and tissue engineering scaffolds.
-
Specialty Polymers: The unique structure could be leveraged to create polymers with tailored properties for use as coatings, adhesives, or high-performance films.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides using a dicarboxylic acid like this compound. These should be considered as starting points and may require optimization.
Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a clean, dry three-neck round-bottom flask, add equimolar amounts of this compound and the chosen diol. Add a catalytic amount of antimony(III) oxide (e.g., 200-400 ppm).
-
Esterification (First Stage):
-
Assemble the mechanical stirrer, distillation head with a condenser, and a nitrogen inlet on the flask.
-
Begin a slow purge of nitrogen gas.
-
Heat the reaction mixture to 180-200°C with stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask of the distillation apparatus.
-
Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) to remove the excess diol and facilitate the increase in polymer molecular weight.
-
A noticeable increase in the viscosity of the reaction mixture will occur.
-
Continue the reaction under vacuum for another 3-5 hours, or until the desired viscosity is achieved.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed from the flask (this may require breaking the flask if the polymer is a rigid solid).
-
Dissolve the polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-60°C until a constant weight is achieved.
-
Workflow for Polyester Synthesis:
Caption: Workflow for the synthesis of a polyester via melt polycondensation.
Polymer Characterization
The following table summarizes key characterization techniques and the information they provide for a polymer synthesized using this compound.
| Technique | Parameter Measured | Typical Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition | Confirmation of ester or amide linkages and incorporation of the cyclohexane ring. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Presence of ester C=O stretch (~1735 cm⁻¹) or amide C=O stretch (~1650 cm⁻¹). Absence of carboxylic acid O-H stretch. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Mn and Mw in the range of 10,000-50,000 g/mol for successful polymerization. PDI typically around 2 for step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) | Tg is expected to be elevated due to the rigid cyclohexane ring. The presence or absence of a Tm will indicate if the polymer is semi-crystalline or amorphous. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td) | Td is expected to be above 250°C, indicating good thermal stability. |
Signaling Pathways and Logical Relationships
The relationship between monomer structure and polymer properties can be visualized as follows:
Caption: Relationship between monomer structure and resulting polymer properties.
Conclusion
While this compound is not a widely utilized monomer in published polymer literature, its structure as a dicarboxylic acid with a bulky cycloaliphatic group presents interesting possibilities for the synthesis of novel polymers. The generalized protocols and characterization methods outlined here provide a foundation for researchers to explore its potential in creating materials with unique thermal and mechanical properties, particularly for applications in the biomedical and pharmaceutical fields. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this monomer.
References
1-Carboxycyclohexaneacetic Acid: A Versatile Scaffold for Drug Discovery
Introduction: 1-Carboxycyclohexaneacetic acid, a dicarboxylic acid derivative of cyclohexane, has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents targeting a range of biological entities, from cancer cell lines to central nervous system receptors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile molecule in their drug discovery programs.
Application in Anticancer Drug Development
Derivatives of the cyclohexane carboxamide scaffold have shown promising activity against various cancer cell lines. The inherent rigidity of the cyclohexane ring allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.
Quantitative Biological Data
A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have been synthesized and evaluated for their in-vitro antitumor activity. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized in the table below.
| Compound ID | Modification | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Caco-2 (Colorectal Cancer) IC50 (µM) |
| 5i | N-phenyl-2-(piperidin-1-yl)acetamido | 3.25 | 11.5 | 6.95 | 8.98 |
| Doxorubicin (Control) | - | 6.77 | 3.07 | 0.887 | 2.78 |
Data extracted from a study on novel cyclohexane-1-carboxamides as apoptosis inducers.[1]
Experimental Protocols
This protocol describes the synthesis of a representative anticancer compound derived from a cyclohexane scaffold. While the starting material in the cited literature is not this compound itself, the protocol illustrates the general principles of amide coupling reactions that are central to functionalizing this building block.
Materials:
-
1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide (Intermediate 4)
-
Piperidine
-
Ethanol
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Water
Procedure:
-
Dissolve 1.32 g (0.0045 mol) of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide in 30 mL of ethanol.
-
Add the piperidine (0.0135 mol) to the solution.
-
Reflux the reaction mixture with stirring for 12 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
Dissolve the residue in 30 mL of ethyl acetate and wash with water (3 x 30 mL).
-
Separate the organic layer, dry it over anhydrous Na2SO4, and evaporate the solvent under reduced pressure to yield the final product.[1]
This protocol outlines a general method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, Caco-2)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.
Signaling Pathway
The anticancer activity of these cyclohexane-1-carboxamide derivatives is proposed to be mediated through the induction of apoptosis.
Caption: Induction of apoptosis in cancer cells by cyclohexane-1-carboxamide derivatives.
Application in the Synthesis of Gabapentinoids
This compound is a key intermediate and a known impurity in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic. The structure of this compound provides the necessary carbon framework for the synthesis of Gabapentin and its analogs (gabapentinoids).
Experimental Protocols
The following is a representative synthetic route to Gabapentin, illustrating the chemical transformations that can be applied to this compound or its derivatives.
Procedure Overview:
-
Anhydride Formation: 1,1-Cyclohexanediacetic acid is converted to its corresponding anhydride using a dehydrating agent like acetic anhydride.
-
Monoesterification: The anhydride is reacted with an alcohol (e.g., methanol) to form the monoester.
-
Curtius Rearrangement: The carboxylic acid group of the monoester is converted to an isocyanate via a Curtius rearrangement.
-
Hydrolysis: The isocyanate is hydrolyzed to form the primary amine of Gabapentin.[2]
Caption: Synthetic workflow for Gabapentin from a diacid precursor.
Future Directions: Enzyme Inhibitors and GPCR Ligands
The rigid scaffold of this compound is also well-suited for the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. The two carboxylic acid groups can be differentially functionalized to create molecules with specific interactions within a binding pocket.
Potential Applications
-
Arginase Inhibitors: The dicarboxylic acid moiety can mimic the guanidinium group of arginine, the natural substrate for arginase. Derivatives could be explored as potential treatments for cardiovascular diseases and cancer.
-
GPCR Ligands: The cyclohexane core can serve as a non-aromatic scaffold to present functional groups in a defined three-dimensional space, potentially leading to novel agonists or antagonists for various GPCRs.
Experimental Protocols
This protocol provides a general framework for assessing the binding affinity of novel compounds to a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Unlabeled test compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]
Caption: A logical workflow for drug discovery using this compound.
References
Application Notes and Protocols for the GC Analysis of 1-(Carboxymethyl)cyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Carboxymethyl)cyclohexane-1-carboxylic acid is a dicarboxylic acid whose analysis by gas chromatography (GC) necessitates a derivatization step to increase its volatility and thermal stability. Direct analysis of this polar compound is challenging due to its low volatility and potential for peak tailing. This document provides detailed application notes and protocols for two common and effective derivatization techniques: silylation and esterification (specifically, methylation) .
The choice of derivatization method can impact the sensitivity, reproducibility, and accuracy of the analysis. Silylation is often preferred for its ability to provide lower detection limits and higher reproducibility.[1] Esterification, particularly methylation, is a well-established alternative.
Derivatization Strategies for GC-MS Analysis
To render 1-(carboxymethyl)cyclohexane-1-carboxylic acid suitable for GC analysis, the polar carboxyl groups must be converted into less polar, more volatile functional groups. The two primary strategies explored in these notes are:
-
Silylation: This process replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent for this purpose. The resulting TMS esters are significantly more volatile and thermally stable.
-
Esterification (Methylation): This method converts the carboxylic acid groups into methyl esters. This can be achieved using various reagents, with diazomethane being highly effective but also hazardous. A safer alternative is the use of BF3-methanol complex or methanolic HCl.
Data Presentation: Quantitative Performance of Derivatization Methods
The following tables summarize representative quantitative data for the GC-MS analysis of dicarboxylic acids using silylation and esterification methods. While this data is not specific to 1-(carboxymethyl)cyclohexane-1-carboxylic acid, it provides a strong indication of the expected performance for structurally similar analytes.
Table 1: Silylation with BSTFA
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | [1] |
| Reproducibility (RSD%) | ≤ 10% | [1] |
| Derivatization Yield | Quantitative | General knowledge |
| Reaction Time | 60 - 90 minutes | General knowledge |
| Reaction Temperature | 70 - 80 °C | General knowledge |
Table 2: Esterification (Methylation) with BF3-Methanol
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | ≤ 4 ng/m³ | [1] |
| Reproducibility (RSD%) | ≤ 15% | [1] |
| Derivatization Yield | > 96% | [2] |
| Reaction Time | 1 - 4 hours | General knowledge |
| Reaction Temperature | 60 - 100 °C | General knowledge |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol details the derivatization of 1-(carboxymethyl)cyclohexane-1-carboxylic acid to its di-TMS ester for GC-MS analysis.
Materials:
-
1-(carboxymethyl)cyclohexane-1-carboxylic acid standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample or standard into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
-
Derivatization Reaction:
-
Add 200 µL of anhydrous pyridine or acetonitrile to the dried sample and vortex to dissolve.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane or ethyl acetate) prior to injection.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: Methylation using BF3-Methanol
This protocol describes the esterification of 1-(carboxymethyl)cyclohexane-1-carboxylic acid to its di-methyl ester.
Materials:
-
1-(carboxymethyl)cyclohexane-1-carboxylic acid standard or sample extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Methanol (anhydrous)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Place 1-5 mg of the dried sample or standard into a reaction vial.
-
Add 1 mL of anhydrous methanol and vortex to dissolve.
-
-
Derivatization Reaction:
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.
-
Tightly cap the vial and heat at 60°C for 2 hours in a heating block or water bath, with occasional vortexing. For cyclic carboxylic acids, a longer reaction time of up to 4 hours may be necessary to ensure complete derivatization.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl esters to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
Sample Analysis:
-
The extracted and dried sample is ready for GC-MS analysis.
-
Inject 1 µL of the sample into the GC-MS.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Visualizations
Derivatization Workflow
Caption: Experimental workflow for GC-MS analysis.
Chemical Reaction Pathways
Caption: Derivatization reaction pathways.
References
Application Notes and Protocols for 1-Carboxycyclohexaneacetic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-Carboxycyclohexaneacetic acid in materials science, with a focus on polymer synthesis, metal-organic frameworks, and corrosion inhibition. The protocols and data presented are based on established methodologies for structurally similar dicarboxylic acids and serve as a foundational guide for researchers.
Application in Polymer Synthesis
This compound, a dicarboxylic acid, is a promising monomer for the synthesis of polyesters and polyamides. The cyclohexane ring in its structure is expected to impart rigidity, thermal stability, and enhanced mechanical strength to the resulting polymers, analogous to other cyclic dicarboxylic acids like trans-1,2-cyclohexanedicarboxylic acid.[1]
Synthesis of Polyamides
Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides using this compound can be achieved through condensation polymerization with a suitable diamine.[2][3] The resulting polyamides may exhibit good solubility in polar organic solvents and high thermal stability.[4]
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol is adapted from general methods for synthesizing aromatic polyamides.[5]
Materials:
-
This compound
-
Aromatic or aliphatic diamine (e.g., 1,6-diaminohexane)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Pyridine
-
Triphenyl phosphite
-
Methanol
-
High-purity nitrogen gas
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Low-temperature bath (e.g., ice-water bath)
-
Heating mantle with a temperature controller
-
Funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a three-necked flask, dissolve the diamine in a solution of NMP containing dissolved calcium chloride under a nitrogen atmosphere. Stir until a homogeneous solution is obtained.
-
Addition of Dicarboxylic Acid: Add a stoichiometric amount of this compound to the solution.
-
Condensing Agent Addition: Cool the solution to 0-5°C using a low-temperature bath. Add pyridine, followed by the dropwise addition of triphenyl phosphite as a condensing agent.[4]
-
Polymerization: After the addition is complete, slowly raise the temperature to 80-120°C and maintain it for 3-6 hours. A significant increase in viscosity will indicate polymerization.[5]
-
Precipitation and Washing: Pour the viscous polymer solution into stirred methanol to precipitate the polyamide. Collect the fibrous polymer by filtration.
-
Purification: Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, solvent, and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis and purification of polyamides.
Synthesis of Polyesters
Polyesters are formed through the reaction of a dicarboxylic acid with a diol. This compound can be used to produce polyesters with potentially enhanced thermal and mechanical properties due to its cyclic structure.
Experimental Protocol: Two-Step Melt Polycondensation for Polyester Synthesis
This protocol is a general procedure for polyester synthesis.[6]
Materials:
-
This compound
-
Catalyst (e.g., antimony trioxide, 200-500 ppm)
-
Stabilizer (e.g., a phosphite antioxidant)
-
High-purity nitrogen gas
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Oligomerization (Esterification):
-
Charge the reactor with this compound and a slight excess of the diol (e.g., 1.1 equivalents).[6]
-
Add the catalyst and stabilizer.
-
Purge the reactor with nitrogen.
-
Gradually heat the mixture to 180-220°C with constant stirring.[5]
-
Continue this stage for 2-4 hours, removing the water byproduct through the condenser.[5]
-
-
Polycondensation:
-
After the theoretical amount of water is collected, slowly increase the temperature to 250-280°C.
-
Gradually apply a vacuum (e.g., down to 5 mbar) to facilitate the removal of excess diol and promote the increase of the polymer's molecular weight.[6]
-
Continue the reaction under vacuum for 3 hours or until the desired viscosity is reached.[6]
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be directly used as synthesized.[6]
-
Workflow for Polyester Synthesis
Caption: General workflow for two-step melt polycondensation of polyesters.
Characterization of Polymers and Expected Properties
The properties of polymers synthesized with this compound can be compared to those derived from other dicarboxylic acids.
Table 1: Thermal Properties of Polyamides from a Cyclohexane-containing Diamine and Various Dicarboxylic Acids Data adapted from a study on polyamides synthesized from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC).[4]
| Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (°C) |
| Terephthalic acid | 1.61 | 290 | 485 |
| Isophthalic acid | 1.35 | 268 | 483 |
| 4,4'-Oxydibenzoic acid | 1.48 | 272 | 489 |
| 4,4'-Biphenyldicarboxylic acid | 1.55 | 305 | 501 |
Characterization Protocols:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of amide or ester linkages.
-
Procedure: Obtain the FTIR spectrum of the dried polymer sample. Look for characteristic peaks: C=O stretching in amides (~1630-1690 cm⁻¹) or esters (~1735-1750 cm⁻¹), and N-H stretching in amides (~3300 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the chemical structure and composition of the polymer.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[7]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 5-10 °C/min) to identify thermal events.[6]
-
Application as a Ligand in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[8][9] Dicarboxylic acids are commonly used as organic linkers.[8] this compound, with its two carboxylate groups, can potentially serve as a flexible ligand for the synthesis of novel MOFs. The aliphatic cyclohexane backbone may lead to frameworks with different topologies and properties compared to those built from rigid aromatic linkers.
Experimental Protocol: Hydrothermal Synthesis of a MOF
This is a general protocol for MOF synthesis, which may require optimization for this compound.
Materials:
-
This compound
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, MnCl₂·4H₂O, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., deionized water, ethanol, or N,N-dimethylformamide)
-
Modulator/Base (optional, e.g., urotropine, 1,4-diazabicyclo[2.2.2]octane)[8]
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven with temperature control
-
Centrifuge or filtration setup
-
Powder X-ray Diffractometer (PXRD) for characterization
Procedure:
-
Preparation of Reaction Mixture: Dissolve the metal salt and this compound in the chosen solvent in a glass vial. If used, add the modulator.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 100-180°C) for a set duration (e.g., 24-72 hours).
-
Crystal Isolation: After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the crystals with fresh solvent to remove unreacted starting materials.
-
Drying: Dry the product, for instance, in an oven at a moderate temperature (e.g., 60-80°C).
-
Characterization: Confirm the phase purity and crystallinity of the synthesized MOF using PXRD.
Logical Diagram for MOF Synthesis and Application
Caption: Logical relationship between MOF synthesis, characterization, and applications.
Application in Corrosion Inhibition
Carboxylic acids can form self-assembled hydrophobic layers on metal surfaces, acting as effective corrosion inhibitors.[10] This protection is achieved by the adsorption of the carboxylate group onto the metal, with the hydrocarbon part forming a barrier against corrosive agents. This compound, with its two polar carboxyl groups and non-polar cyclohexane ring, could be an effective corrosion inhibitor, particularly for metals like copper and zinc in various environments.[10][11]
Experimental Protocol: Surface Modification for Corrosion Inhibition
This protocol describes the formation of a protective layer on a metal surface.[10]
Materials:
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Metal coupons (e.g., copper, zinc)
-
This compound
-
Ethanol (or other suitable solvent)
-
Abrasive paper for polishing
-
Deionized water and acetone for cleaning
Equipment:
-
Beakers
-
Ultrasonic bath
-
Contact angle goniometer
-
Electrochemical workstation for testing
Procedure:
-
Surface Preparation: Mechanically polish the metal coupons with abrasive paper, then rinse with deionized water and acetone. Dry the coupons under a stream of air.
-
Inhibitor Solution: Prepare an ethanol solution of this compound (e.g., 0.01 M to 0.1 M).
-
Surface Modification: Immerse the cleaned metal coupons in the inhibitor solution for a specific duration (e.g., 1 minute to 24 hours) at room temperature.
-
Rinsing and Drying: Remove the coupons from the solution, rinse with pure ethanol to remove any non-adsorbed molecules, and dry.
-
Evaluation of Inhibition:
-
Contact Angle Measurement: Measure the water contact angle on the modified surface. A high contact angle (>90°) indicates the formation of a hydrophobic layer.[10]
-
Electrochemical Testing: Perform potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., simulated urban rain) to quantify the inhibition efficiency.
-
Table 2: Corrosion Inhibition Efficiency of Carboxylic Acids on Copper Data adapted from a study on various carboxylic acids in simulated urban rain.[10]
| Inhibitor (0.1 M in Ethanol) | Immersion Time | Inhibition Efficiency (%) |
| Hexanoic Acid | 1 min | ~85 |
| Decanoic Acid | 1 min | >95 |
| Myristic Acid | 1 min | >95 |
| Stearic Acid | 1 min | >95 |
This table illustrates that longer alkyl chains generally provide better inhibition. The bulky cyclohexane group in this compound may offer significant surface coverage, leading to high inhibition efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. cnlubricantadditive.com [cnlubricantadditive.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Carboxycyclohexaneacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Carboxycyclohexaneacetic acid. Our aim is to help you improve reaction yields and purity through detailed experimental insights and structured problem-solving.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete hydrolysis of the nitrile or ester precursor.
-
Suggested Solution: The hydrolysis of the nitrile or ester intermediate is a critical step. Inadequate reaction time, temperature, or acid/base concentration can lead to incomplete conversion. To drive the reaction to completion, consider extending the reaction time and monitoring progress using Thin Layer Chromatography (TLC). For nitrile hydrolysis, optimizing the concentration of the acid or base used is crucial to maximize the yield of the desired dicarboxylic acid.[1]
-
Expected Outcome: Increased conversion of the intermediate to the final product, resulting in a higher isolated yield.
-
Potential Cause: Formation of byproducts.
-
Suggested Solution: Side reactions can significantly lower the yield. For instance, in syntheses involving a Knoevenagel condensation with cyanoacetic acid, the decarboxylation of the intermediate can sometimes lead to the formation of undesired isomeric nitriles.[1] Careful control of reaction temperature and the selection of an appropriate catalyst and solvent are essential to favor the formation of the desired precursor.[1] Additionally, during the hydrolysis of a nitrile intermediate, a mixture of isomeric acids can be formed if conditions are not carefully controlled.[1]
-
Expected Outcome: Minimized formation of impurities and an increased yield of the target compound.
-
Potential Cause: Suboptimal reaction conditions in hydrogenation steps (if applicable).
-
Suggested Solution: If your synthesis route involves the hydrogenation of an aromatic ring, incomplete saturation can be a major issue. To ensure complete hydrogenation, it is important to use an active catalyst that is not poisoned. Increasing the hydrogen pressure and/or the reaction time can also help drive the reaction to completion. The choice of catalyst (e.g., Rhodium on carbon, Ruthenium) and reaction conditions (temperature, pressure, solvent) is critical for achieving complete hydrogenation.[1][2]
-
Expected Outcome: Complete conversion of the aromatic precursor to the desired cyclohexyl ring system, leading to a higher yield of the final product.
Issue 2: Presence of Impurities in the Final Product
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Potential Cause: Unreacted starting materials or intermediates.
-
Suggested Solution: If unreacted starting materials or intermediates are present in your final product, revisit the reaction conditions as described in "Issue 1." Additionally, effective purification is key. For acidic products like this compound, washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials by converting them to their water-soluble salts.[3] Subsequent purification of the crude product can be achieved by recrystallization or column chromatography.
-
Expected Outcome: A purer final product with reduced levels of starting materials and intermediates.
-
Potential Cause: Formation of isomeric byproducts.
-
Suggested Solution: The formation of cis/trans isomers is a common challenge in cyclohexane chemistry. The ratio of isomers can be influenced by the reaction conditions, including temperature and the choice of catalyst.[4][5] It has been noted that in some hydrogenations, lower isomer ratios are achieved at temperatures below 85 °C or above 138 °C, with a preferred range between 90 °C and 120 °C.[4] Careful analysis of the product mixture using techniques like NMR is necessary to determine the isomeric ratio.[4] Purification methods such as fractional crystallization or chromatography may be required to separate the desired isomer.
-
Expected Outcome: Isolation of the desired isomer with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare cyclohexaneacetic acid derivatives?
A1: Common routes often involve the hydrogenation of corresponding phenylacetic acid derivatives. Another approach is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation and hydrolysis of the resulting nitrile.[1] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the cyclohexane ring.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of products over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.
Q3: What is the best way to purify the final product?
A3: For a dicarboxylic acid like this compound, recrystallization is often a suitable method for purification, provided a suitable solvent system can be found. If the product is contaminated with impurities of similar polarity, column chromatography on silica gel may be necessary. An initial acid-base extraction can also be effective to separate the acidic product from neutral or basic impurities.[6]
Q4: My yield is consistently low. What are the first things I should check?
A4: If you are experiencing consistently low yields, start by verifying the purity of your starting materials and reagents. Ensure that all glassware is dry and that the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture. Re-evaluate your reaction conditions, including temperature, reaction time, and catalyst loading, as small deviations can have a significant impact on the outcome. Finally, carefully review your workup and purification procedures to minimize product loss.
Data Presentation
Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Precursors
| Parameter | Typical Range | Notes |
| Catalyst | 5% Ru/C, Rh/C | Catalyst choice is crucial for efficiency and stereoselectivity.[1][2][4] |
| Hydrogen Pressure | 15 bar - 600 psig | Higher pressure can improve reaction rate and completion.[2][4] |
| Temperature | 80 - 120 °C | Temperature can influence reaction rate and isomer distribution.[2][4] |
| Solvent | Water, Alcohols, THF | Solvent choice depends on the solubility of the substrate.[4][7] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or other analytical methods to determine completion.[1][7] |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Nitrile Precursor
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile precursor in a suitable acidic or basic solution (e.g., 6M HCl or 6M NaOH).
-
Reaction: Heat the mixture to reflux. The reaction time will vary depending on the substrate and should be monitored by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add the aromatic substrate, a suitable solvent, and the hydrogenation catalyst (typically 5-10 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and heat to the appropriate temperature. Stir the reaction mixture vigorously.
-
Workup: After the reaction is complete (as determined by hydrogen uptake or analytical monitoring), cool the vessel to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified further.
Visualizations
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid. Our focus is to address common side reactions and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-(carboxymethyl)cyclohexane-1-carboxylic acid?
A1: A prevalent synthetic strategy involves the hydrolysis of 1-(cyanomethyl)cyclohexanecarbonitrile. This dinitrile precursor is typically synthesized from cyclohexanone. The hydrolysis of the two nitrile groups to carboxylic acid functionalities is the final key transformation.
Q2: I am observing a significant amount of a white, solid byproduct that is difficult to separate from my desired dicarboxylic acid product. What is it likely to be?
A2: The most probable byproduct is 1,1-cyclohexanediacetic acid monoamide. This results from the incomplete hydrolysis of the precursor, 1-(cyanomethyl)cyclohexanecarbonitrile. The hydrolysis of nitriles proceeds through an amide intermediate; if the reaction is not driven to completion, this monoamide will be a major impurity.[1]
Q3: My overall yield is low, and I suspect side reactions other than incomplete hydrolysis. What else could be going wrong?
A3: Besides the formation of the monoamide, other potential side reactions can lower your yield. Under harsh acidic conditions and high temperatures, decarboxylation of the target dicarboxylic acid can occur, leading to the loss of a carboxyl group. Furthermore, side reactions during the formation of the starting dinitrile, such as the formation of isomeric byproducts, can carry through to the final step and complicate purification, ultimately reducing the isolated yield.
Q4: How can I favor the formation of the desired dicarboxylic acid over the monoamide?
A4: To promote complete hydrolysis to the dicarboxylic acid, more forcing reaction conditions are generally required. This includes using a higher concentration of acid or base, increasing the reaction temperature, and extending the reaction time. Monitoring the reaction progress by techniques such as TLC or HPLC is crucial to ensure the disappearance of the monoamide intermediate.
Q5: What are the best methods for purifying the final product and removing the monoamide impurity?
A5: Separation of the dicarboxylic acid from the monoamide can be challenging due to their similar polarities. Recrystallization from a suitable solvent system, such as ethyl acetate and water, can be effective.[1] Alternatively, column chromatography on silica gel may be employed. Another approach involves exploiting the difference in acidity; the dicarboxylic acid is more acidic than the monoamide. This difference can be used in extraction procedures by carefully adjusting the pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1-(carboxymethyl)cyclohexane-1-carboxylic acid | Incomplete hydrolysis of the dinitrile precursor. | Increase reaction time, temperature, and/or concentration of the acid or base catalyst. Monitor the reaction until the monoamide intermediate is consumed. |
| Decarboxylation of the product. | Avoid excessively high temperatures and prolonged exposure to strong acidic conditions. | |
| Impurities in the starting dinitrile. | Purify the 1-(cyanomethyl)cyclohexanecarbonitrile before hydrolysis. | |
| Presence of a major byproduct | Formation of 1,1-cyclohexanediacetic acid monoamide. | Drive the hydrolysis to completion using more stringent conditions. See above. |
| Difficulty in purifying the final product | Similar polarity of the dicarboxylic acid and the monoamide byproduct. | Employ fractional crystallization or column chromatography. Utilize pH-controlled extraction to separate the more acidic dicarboxylic acid. |
| Reaction appears stalled (no further conversion of monoamide) | Insufficiently strong hydrolysis conditions. | Switch from a weaker acid/base to a stronger one (e.g., from HCl to H2SO4, or increase NaOH concentration). Consider using a co-solvent to improve solubility. |
Data Presentation
The following table summarizes yields obtained under different hydrolysis conditions for related cyclohexane dicarboxylic acid syntheses. This data can serve as a guide for optimizing your reaction.
| Starting Material | Hydrolysis Conditions | Product | Yield (%) | Reference |
| l,l-cyclohexanediacetimide,α,α'-dicyano-compd | 15% H₂SO₄, 220°C | 1,1-Cyclohexanediacetic acid | 88.31% | [2] |
| Lactimide | NaOH, H₂O, 50°C, 6h | 1,1-Cyclohexanediacetic acid monoamide | 93% | [1] |
Experimental Protocols
General Protocol for Acidic Hydrolysis of 1-(cyanomethyl)cyclohexanecarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(cyanomethyl)cyclohexanecarbonitrile.
-
Addition of Acid: Add an excess of an aqueous solution of a strong acid, such as 15-20% sulfuric acid or concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) to confirm the disappearance of the starting material and the monoamide intermediate. This may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Basic Hydrolysis of 1-(cyanomethyl)cyclohexanecarbonitrile
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-(cyanomethyl)cyclohexanecarbonitrile in a suitable solvent (e.g., ethanol/water mixture).
-
Addition of Base: Add an excess of a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction until completion.
-
Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the dicarboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Purification of Crude 1-Carboxycyclohexaneacetic Acid
Welcome to the technical support center for the purification of crude 1-Carboxycyclohexaneacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on its synthetic route. However, common impurities may include:
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Unreacted Starting Materials: Such as cyclohexanone or cyanoacetic acid derivatives.[1][2]
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Synthesis Byproducts: These can include isomers or products from side reactions like condensation.[1][2]
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Residual Solvents: Solvents used during the synthesis or workup phase may remain in the crude product.[1][2]
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Catalysts: Traces of catalysts, such as mineral acids or ammonium acetate, might be present.[2]
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Water: Moisture can be introduced during the reaction or subsequent workup steps.[2]
Q2: What is the most effective purification technique for crude this compound?
A2: For laboratory-scale purification of solid this compound, recrystallization is typically the most effective and direct primary method.[2] It is excellent for removing small quantities of impurities from a solid. If recrystallization does not adequately remove impurities that are structurally similar to the target compound, column chromatography serves as a powerful secondary purification method.[2][3] For separating the acidic product from neutral impurities, an acid-base extraction can also be a very effective technique.[4]
Q3: What key physical properties of this compound are important for its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [5][6] |
| Molecular Weight | ~186.2 g/mol | [5] |
| Melting Point | 130-132 °C | [6] |
| Appearance | Solid | [6] |
Purification Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Recrystallization Issues
Q: My HPLC/GC analysis shows low purity after recrystallization. What went wrong?
A: This indicates that impurities are still present.
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Possible Cause: Residual starting materials or byproducts from the synthesis.[3]
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Solution: Review the synthesis protocol to ensure the reaction went to completion. If impurities persist, a secondary purification step like column chromatography may be necessary.[3]
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.[3]
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[3]
Q: No crystals are forming after the hot solution has cooled. How can I fix this?
A: Crystal formation can sometimes be slow to initiate or the conditions may not be optimal.
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Possible Cause: The solution is too dilute (too much solvent was used).[2][3]
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Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound, then allow it to cool again.[3]
-
Possible Cause: Lack of nucleation sites for crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, if you have a pure sample, add a tiny "seed" crystal to induce crystallization.[3]
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3]
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Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound. This is less likely for this compound given its relatively high melting point but can be caused by significant melting point depression due to impurities.[2][3]
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Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] If the problem persists, you may need to select a different solvent or solvent system with a lower boiling point.[2]
-
Possible Cause: The crude material is highly impure.
-
Solution: The impurities are depressing the melting point. Consider purifying the material first by column chromatography and then recrystallizing the cleaner product.[2]
Chromatography Issues
Q: How do I select the right solvent system (mobile phase) for column chromatography?
A: The ideal mobile phase should provide good separation between this compound and its impurities.
-
Solution: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show clear separation of spots. For the target compound, aim for a Retention Factor (Rf) of approximately 0.25-0.35. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (like heptane or hexane) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid (e.g., 0.5%) to ensure the compound remains protonated and does not streak on the silica gel.[2]
Q: My compounds are not separating well on the column (overlapping bands).
A: This indicates poor resolution between your compound and impurities.
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Possible Cause: The chosen mobile phase is too polar, causing all compounds to elute too quickly.
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Solution: Adjust the solvent system to be less polar (e.g., increase the proportion of heptane to ethyl acetate) based on your TLC analysis.
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Possible Cause: The column was overloaded with crude material.
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Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol/water mixtures, ethyl acetate/heptane mixtures) to find one that dissolves the compound when hot but sparingly when cold.[2][7]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent dropwise while heating and swirling until the solid just dissolves.[3][7]
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][8]
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Hot Filtration (Optional): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.[2][3]
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Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears complete, you can place the flask in an ice bath for about 15-30 minutes to maximize the yield.[3][7]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2]
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Confirm the purity by measuring the melting point and comparing it to the literature value.
Protocol 2: Flash Column Chromatography
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Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., Heptane:Ethyl Acetate with 0.5% Acetic Acid) that provides a target Rf of 0.25-0.35 for this compound.[2]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[2]
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Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[2]
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Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to push the solvent through the column at a steady rate. Collect the eluent in fractions (e.g., in test tubes).[2]
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Monitoring: Monitor the separation by spotting small amounts from the collected fractions onto a TLC plate. Visualize the spots using a UV lamp or an appropriate stain to identify which fractions contain the pure product.[2]
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified solid.[2]
Visualizations
References
Optimization of reaction conditions for 1-Carboxycyclohexaneacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Carboxycyclohexaneacetic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A widely used and efficient precursor for the synthesis of this compound is 1,1-Cyclohexanediacetic anhydride. This starting material readily undergoes hydrolysis to yield the desired product.
Q2: What are the critical reaction parameters to control during the hydrolysis of 1,1-Cyclohexanediacetic anhydride?
A2: The critical parameters to monitor and control are temperature, reaction time, and the pH of the reaction mixture. Inadequate control of these parameters can lead to incomplete reactions or the formation of side products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the hydrolysis reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting anhydride and the diacid product. Alternatively, monitoring the disappearance of the solid anhydride or changes in the pH of the reaction mixture can provide an indication of reaction completion.
Q4: What are the potential side products in this synthesis?
A4: The primary potential side product is the monoamide of 1,1-cyclohexanediacetic acid if ammonia is present as a contaminant. Incomplete hydrolysis will result in the presence of the starting anhydride in the final product.
Q5: What is the best method for purification of the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent or solvent mixture should be determined based on the solubility of the product and any impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete hydrolysis of the anhydride. 2. Loss of product during workup and purification. | 1. Increase the reaction time or temperature. Ensure adequate mixing. 2. Optimize the extraction and recrystallization steps. Minimize transfers and ensure complete precipitation during recrystallization. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography before recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Presence of starting material in the final product | 1. Insufficient reaction time or temperature. 2. Inadequate amount of water for hydrolysis. | 1. Extend the reaction time or increase the reaction temperature. 2. Ensure a sufficient excess of water is used to drive the hydrolysis to completion. |
| Broad melting point range of the product | Presence of impurities. | Recrystallize the product again from a suitable solvent system until a sharp melting point is obtained. |
Experimental Protocol: Synthesis of this compound via Hydrolysis of 1,1-Cyclohexanediacetic Anhydride
This protocol details the synthesis of this compound from 1,1-Cyclohexanediacetic anhydride.
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Deionized water
-
Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with hotplate
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Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-Cyclohexanediacetic anhydride (1 equivalent).
-
Hydrolysis: Add deionized water (10-20 volumes) to the flask. Heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until all the starting anhydride has been consumed.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product remains in solution, acidify the mixture with hydrochloric acid to a pH of approximately 2 to ensure complete protonation of the carboxylate groups.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 volumes).
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Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., water, ethyl acetate/hexanes).
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Drying: Dry the purified crystals under vacuum to obtain the final product.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 1,1-Cyclohexanediacetic anhydride |
| Reagents | Deionized water, Hydrochloric acid |
| Solvents | Ethyl acetate |
| Reaction Temperature | Reflux (typically 100 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Removal of impurities from 1-(carboxymethyl)cyclohexane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(carboxymethyl)cyclohexane-1-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetically prepared 1-(carboxymethyl)cyclohexane-1-carboxylic acid?
A1: The impurity profile of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid, largely depends on the synthetic route employed. A prevalent method involves the Knoevenagel condensation of cyclohexanone with a dialkyl malonate (e.g., diethyl malonate), followed by hydrolysis. Potential impurities from this process include:
-
Unreacted Starting Materials: Cyclohexanone and the dialkyl malonate.
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Partially Hydrolyzed Intermediates: The monoester of the final product or the monoamide if the synthesis proceeds through a nitrile or imide intermediate. For instance, 1,1-cyclohexanediacetic acid monoamide is a common impurity when the diacid is prepared by hydrolysis of 1,1-cyclohexanediacetimide.
-
Byproducts of Side Reactions: Self-condensation products of cyclohexanone.
Q2: My final product shows a broad melting point range. What could be the cause?
A2: A broad melting point range is a strong indicator of impurities. The presence of any of the impurities mentioned in Q1, particularly the monoamide or unreacted starting materials, can lead to a depression and broadening of the melting point. It is recommended to purify the product further using techniques like recrystallization or chromatography.
Q3: I am having trouble with the Knoevenagel condensation step between cyclohexanone and diethyl malonate. What are some common issues?
A3: The Knoevenagel condensation is a critical step, and several factors can affect its success. Common issues include:
-
Incorrect Base: The choice of base is crucial. A weak base, such as piperidine or an amine salt, is typically used to avoid the self-condensation of cyclohexanone, which can occur with stronger bases.
-
Water Removal: The reaction produces water as a byproduct. Removing this water, for example, by azeotropic distillation, can help drive the reaction to completion.[1]
-
Reaction Temperature: The reaction is often sensitive to temperature. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a slow or incomplete reaction.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
-
Possible Cause: The solvent may be too nonpolar for the dicarboxylic acid, or the solution is supersaturated to a high degree upon cooling.
-
Solution:
-
Solvent Selection: Use a more polar solvent or a solvent mixture. For dicarboxylic acids, water or mixtures of water with alcohols (like ethanol) or acetone can be effective.[2]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Solvent Pair: If using a solvent pair (e.g., ethyl acetate-hexane), ensure the second solvent (the anti-solvent) is added dropwise to the hot solution until the first sign of turbidity, then add a few drops of the first solvent to redissolve it before cooling.
-
Problem: Poor recovery of the purified product after recrystallization.
-
Possible Cause:
-
The chosen solvent has too high a solubility for the compound even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
-
Solution:
-
Solvent Screening: Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Concentrate the Mother Liquor: If significant product remains in the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.
-
Chromatographic Purification Issues
Problem: Poor separation of the dicarboxylic acid from its monoamide impurity by HPLC.
-
Possible Cause: The mobile phase composition is not optimized for the separation of these two closely related compounds.
-
Solution:
-
Adjust pH: The ionization state of carboxylic acids is highly dependent on the pH of the mobile phase. Operating the mobile phase at a pH below the pKa of the carboxylic acids (typically around pH 2-3) will suppress ionization and can improve retention and peak shape on a reversed-phase column (e.g., C18).[3]
-
Gradient Elution: Employ a gradient elution program, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol) content. This can help to resolve compounds with different polarities.
-
Ion-Pairing Chromatography: Consider using an ion-pairing reagent in the mobile phase to enhance the retention of the acidic analytes.
-
Experimental Protocols
Protocol 1: Recrystallization of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Based on solubility tests, water or a mixture of acetonitrile and water is often a suitable solvent system. For example, aqueous acetonitrile (containing 5-25 wt% water) has been used for the crystallization of the related monoamide.[4]
-
Dissolution: In a fume hood, place the crude 1-(carboxymethyl)cyclohexane-1-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: HPLC Analysis of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid and its Monoamide Impurity
This method provides a starting point for the analytical separation of the diacid and its common monoamide impurity.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Expected Elution Order: The more polar dicarboxylic acid is expected to elute before the slightly less polar monoamide.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >99% | 70-90% | Highly dependent on the initial purity and the choice of solvent. |
| Column Chromatography | >99.5% | 60-80% | Can be more effective for removing closely related impurities but may be less scalable. |
Visualizations
Caption: Recrystallization workflow for the purification of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
Caption: Troubleshooting logic for poor HPLC separation of dicarboxylic acids.
References
- 1. 4-(Carboxymethyl)cyclohexane-1-carboxylic Acid [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. US9487465B2 - Process for the separation of mono- and di-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. US4904389A - Process for the separation of dicarboxylic acids - Google Patents [patents.google.com]
Stability and degradation of 1-Carboxycyclohexaneacetic acid under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Carboxycyclohexaneacetic acid under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on its structure as a dicarboxylic acid, this compound is susceptible to degradation through several pathways, primarily hydrolysis of potential impurities (like esters or amides), oxidation of the cyclohexane ring, and decarboxylation under thermal stress. While specific degradation products have not been extensively documented in publicly available literature, analogous compounds suggest that harsh conditions could lead to ring-opening or the formation of various oxidized species.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Carboxylic acids are generally stable to hydrolysis.[1][2][3] However, the pH of the solution will significantly influence the ionization state of the two carboxylic acid groups, which can affect its solubility and interactions with other molecules. At very low or high pH, coupled with high temperatures, the molecule may be more susceptible to degradation.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photostability of this compound, compounds with similar aliphatic carboxylic acid structures are not typically considered highly photolabile. However, photostability studies are crucial to confirm this.[4][5][6] Direct exposure to high-intensity UV light could potentially initiate radical reactions, leading to degradation.
Q4: What are the most common issues encountered during forced degradation studies of this molecule?
A4: Common challenges include poor solubility in certain stress media, the formation of complex mixtures of degradation products that are difficult to separate and identify, and the potential for the parent molecule to be relatively stable under certain conditions, showing minimal degradation.[7]
Q5: What analytical techniques are best suited for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric (MS) detection is the most common and effective technique. A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study.[8] |
| High intrinsic stability of the molecule. | This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation (e.g., <1%). |
| Poor solubility in the stress medium, preventing reaction. | Use a co-solvent to increase solubility, but ensure the co-solvent is inert under the stress conditions. |
Issue 2: Complex Chromatogram with Many Unresolved Peaks
| Possible Cause | Troubleshooting Step |
| Multiple degradation products formed. | This is common in forced degradation. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution. |
| Secondary degradation of initial products. | Analyze samples at multiple time points to understand the degradation pathway and identify primary versus secondary degradants. |
| Non-specific degradation (charring). | Reduce the severity of the stress conditions (e.g., lower the temperature or concentration of the stressor). |
Issue 3: Poor Mass Balance in Degradation Studies
| Possible Cause | Troubleshooting Step |
| Formation of non-UV active or volatile degradation products. | Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with HPLC to detect a wider range of compounds. |
| Adsorption of the compound or its degradants onto the container surface. | Use silanized glassware or different container materials. |
| Incomplete extraction from the sample matrix before analysis. | Optimize the sample preparation and extraction procedure. |
Experimental Protocols
General Protocol for Forced Degradation Study
A general workflow for conducting a forced degradation study is outlined below. Specific conditions for each stress test are detailed in the subsequent sections.
Acid Hydrolysis
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress: Add an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.[8]
-
Incubation: Store the solution at a controlled temperature (e.g., 60-80°C) and protected from light.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Neutralize the aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Base Hydrolysis
-
Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress: Add an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[8]
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature to 60°C) and protected from light.
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Quenching: Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., hydrochloric acid).
-
Analysis: Analyze the samples by HPLC.
Oxidative Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress: Add an appropriate volume of hydrogen peroxide solution (e.g., 3% to 30%).[8]
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at various time points.
-
Quenching: The reaction can often be stopped by dilution with the mobile phase.
-
Analysis: Analyze the samples immediately by HPLC.
Photolytic Degradation
-
Preparation: Place a solid sample and a solution of this compound in chemically inert, transparent containers.
-
Control: Prepare a dark control sample wrapped in aluminum foil.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).[4][5]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
Data Presentation
The following tables present a hypothetical summary of forced degradation results for this compound. The percentage of degradation is indicative and will vary based on the exact experimental conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 | 80 | < 5% | Minor peaks observed |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | < 5% | Minor peaks observed |
| Oxidation | 30% H₂O₂ | 12 | 25 | 15-25% | Multiple oxidative adducts |
| Photolysis | ICH Q1B | - | 25 | < 2% | No significant degradation |
| Thermal | Solid State | 48 | 100 | < 1% | No significant degradation |
Potential Degradation Pathway Visualization
The following diagram illustrates a hypothetical oxidative degradation pathway for this compound. Under strong oxidative conditions, the cyclohexane ring is susceptible to hydroxylation and subsequent ring-opening.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS [labonce.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Welcome to the technical support center for the synthesis of Gabapentin Related Compound E (1-Carboxycyclohexaneacetic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gabapentin Related Compound E?
Gabapentin Related Compound E is chemically known as this compound or 1,1-cyclohexanediacetic acid. It is a key intermediate and a potential impurity in some synthetic routes of Gabapentin.
Q2: What are the common synthetic routes to Gabapentin Related Compound E?
The most common laboratory-scale syntheses involve the hydrolysis of precursors such as 1,1-cyclohexanediacetic anhydride or 1,1-cyclohexanediacetic acid monoamide. These precursors are themselves intermediates in various Gabapentin synthesis pathways.
Q3: What are the critical parameters to control during the synthesis?
Key parameters include reaction temperature, pH, and the concentration of reagents. Inadequate control of these parameters can lead to incomplete reactions, formation of byproducts, and lower yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Gabapentin Related Compound E.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis of Starting Material | 1. Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).2. Temperature: Increase the reaction temperature. For hydrolysis of the corresponding anhydride, gentle heating is often sufficient. For the monoamide, more forcing conditions may be needed.3. Reagent Concentration: Ensure the concentration of the acid or base used for hydrolysis is adequate. | Complete conversion of the starting material to the desired diacid, leading to a higher isolated yield. |
| Product Loss During Work-up | 1. pH Adjustment: Carefully adjust the pH to ensure complete precipitation of the dicarboxylic acid. The isoelectric point should be targeted for minimal solubility.2. Extraction: If performing a liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. | Minimized loss of product during the isolation and purification steps. |
| Side Reactions | 1. Temperature Control: Overheating can lead to decarboxylation or other degradation pathways. Maintain the recommended reaction temperature.2. Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. | Reduced formation of impurities and an increase in the yield of the desired product. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Impurity | Possible Origin | Recommended Action |
| Unreacted Starting Material (Anhydride or Monoamide) | Incomplete hydrolysis. | Optimize reaction conditions (time, temperature, reagent concentration) as described in "Problem 1". Purify the crude product by recrystallization. |
| Mono-ester of the Diacid | If an alcohol was used as a solvent or was present as an impurity during an acid-catalyzed reaction. | Avoid alcoholic solvents in the final hydrolysis and work-up steps. Purify via recrystallization or column chromatography. |
| Polymeric Byproducts | High reaction temperatures or prolonged reaction times. | Maintain strict temperature control and monitor the reaction to avoid extended heating after completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,1-Cyclohexanediacetic Anhydride
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Deionized water
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-cyclohexanediacetic anhydride.
-
Add a sufficient amount of deionized water to form a slurry.
-
Gently heat the mixture to 70-80°C with continuous stirring.
-
Maintain the temperature and continue stirring for 1-2 hours, or until the reaction is complete (monitored by TLC or HPLC). The solid anhydride should dissolve as it hydrolyzes to the diacid.
-
Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
Quantitative Data:
| Parameter | Value |
| Typical Yield | > 90% |
| Reaction Temperature | 70-80°C |
| Reaction Time | 1-2 hours |
| Purity (by HPLC) | > 98% |
Visualizations
Caption: Synthetic pathways to Gabapentin Related Compound E.
Caption: Logical flowchart for troubleshooting low product yield.
Technical Support Center: Scaling Up the Production of 1-Carboxycyclohexaneacetic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 1-Carboxycyclohexaneacetic acid. This document offers detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?
A1: The most prevalent method involves a two-step process. The first step is a Knoevenagel condensation of cyclohexanone with cyanoacetic acid to form an intermediate, which is then hydrolyzed in the second step to yield this compound. This route is favored for its use of readily available starting materials.
Q2: What are the critical parameters to control during the Knoevenagel condensation step?
A2: Key parameters include temperature, catalyst choice, and efficient removal of water. The reaction is typically performed at reflux, and a Dean-Stark apparatus is often used to drive the reaction to completion by removing the water byproduct. The choice of a weak base as a catalyst is also crucial to avoid self-condensation of the cyclohexanone.[1]
Q3: What are the common challenges encountered during the hydrolysis of the nitrile intermediate?
A3: The hydrolysis of the nitrile group to a carboxylic acid often requires harsh conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions.[2] Incomplete hydrolysis may result in the formation of an amide intermediate. The reaction conditions must be carefully optimized to ensure complete conversion and minimize byproduct formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of starting materials and the appearance of the desired product and any byproducts.[3]
Q5: What are the recommended purification methods for this compound?
A5: The primary purification method for the solid this compound is recrystallization.[4] The choice of solvent is critical and may require some experimentation with solvent pairs (e.g., water/ethanol). For impurities that are difficult to remove by recrystallization, column chromatography can be employed.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexenylacetonitrile (Intermediate)
This protocol is adapted from established procedures for Knoevenagel condensation.
Materials:
-
Cyclohexanone
-
Cyanoacetic acid
-
Ammonium acetate (catalyst)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), cyanoacetic acid (1.0 eq), and a catalytic amount of ammonium acetate in toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.
-
After cooling, the intermediate cyclohexylidenecyanoacetic acid can be isolated or directly decarboxylated by heating to yield 1-cyclohexenylacetonitrile.
-
The crude 1-cyclohexenylacetonitrile can be purified by distillation under reduced pressure.
Protocol 2: Hydrolysis of 1-Cyclohexenylacetonitrile to this compound
This protocol outlines a general procedure for acid-catalyzed hydrolysis of the nitrile intermediate.
Materials:
-
1-Cyclohexenylacetonitrile
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask, add the crude 1-cyclohexenylacetonitrile.
-
Slowly and carefully add an excess of concentrated acid (e.g., a 3:2 volume ratio of concentrated sulfuric acid to water).
-
Heat the mixture under reflux with vigorous stirring. The reaction progress should be monitored by TLC or HPLC.
-
Continue heating until the starting material is consumed. This may take several hours.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated this compound is then collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization.
Data Presentation
Table 1: Knoevenagel Condensation Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactants | Cyclohexanone, Cyanoacetic acid | Use equimolar amounts. |
| Catalyst | Ammonium acetate | A weak base is preferred to avoid side reactions. |
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water. |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Water Removal | Dean-Stark apparatus | Crucial for driving the equilibrium towards the product. |
Table 2: Nitrile Hydrolysis Conditions
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagent | Conc. H₂SO₄ or HCl | NaOH or KOH solution |
| Temperature | Reflux (High) | Reflux (High) |
| Reaction Time | Several hours | Several hours |
| Product Form | Carboxylic acid | Carboxylate salt (requires acidification) |
| Considerations | Strong corrosive acids | Formation of ammonia gas |
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
-
Question: My yield of the intermediate 1-cyclohexenylacetonitrile is consistently low. What are the possible causes?
-
Answer:
-
Incomplete water removal: Ensure your Dean-Stark apparatus is functioning correctly and that all water is being removed from the reaction mixture. Any residual water can inhibit the reaction.
-
Catalyst deactivation: The ammonium acetate catalyst can be sensitive to impurities. Use fresh, high-quality catalyst.
-
Sub-optimal temperature: The reaction may be too slow at lower temperatures. Ensure the mixture is at a vigorous reflux.
-
Side reactions: Self-condensation of cyclohexanone can occur if a strong base is used or if the reaction temperature is excessively high. Stick to a weak base like ammonium acetate.
-
Issue 2: Incomplete Nitrile Hydrolysis
-
Question: I am observing the presence of the amide intermediate in my final product. How can I drive the hydrolysis to completion?
-
Answer:
-
Insufficiently harsh conditions: Nitrile hydrolysis often requires forcing conditions.[2] Increase the reaction time or the concentration of the acid or base.
-
Temperature: Ensure the reaction is maintained at a consistent and sufficiently high reflux temperature.
-
Stirring: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and efficient stirring, especially in larger scale reactions.
-
Issue 3: Formation of Byproducts
-
Question: I have identified isomeric byproducts in my final product. How can I minimize their formation?
-
Answer:
-
Isomeric unsaturated nitriles: During the Knoevenagel condensation and decarboxylation, different isomers of the unsaturated nitrile can form. Careful control of the reaction temperature and catalyst can favor the formation of the desired isomer.[5]
-
Side reactions during hydrolysis: The harsh conditions of hydrolysis can sometimes lead to side reactions. Consider optimizing the reaction time and temperature to find a balance between complete conversion and minimizing byproduct formation.
-
Issue 4: Purification Challenges
-
Question: I am having difficulty purifying the final product by recrystallization. What should I do?
-
Answer:
-
Solvent selection: The choice of recrystallization solvent is critical. Experiment with different solvents and solvent mixtures on a small scale to find the optimal system that dissolves the compound when hot but allows for good crystal formation upon cooling.
-
"Oiling out": If the compound "oils out" instead of crystallizing, it may be due to a high level of impurities or an inappropriate solvent. Try using a different solvent system or pre-purifying the crude product using column chromatography.
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Carboxycyclohexaneacetic Acid
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges in HPLC analysis. This guide focuses on troubleshooting peak tailing specifically for 1-Carboxycyclohexaneacetic acid, providing in-depth, question-and-answer-based solutions to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results. For an acidic compound like this compound, peak tailing is a common issue that can compromise the accuracy of quantification.[2][3]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The leading causes of peak tailing for acidic analytes on silica-based reversed-phase columns are:
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Secondary Interactions: Unwanted interactions between the carboxyl groups of the analyte and residual silanol groups on the silica stationary phase.[4][5] These silanol groups can be acidic and interact with the analyte, causing some molecules to be retained longer than others, resulting in a tailing peak.[3][6]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa values of this compound, the compound can exist in both ionized and un-ionized forms. This dual state leads to different retention behaviors and can cause peak broadening and tailing.[1][7]
-
Column Issues: Degradation of the column, contamination from previous samples, or a void at the column inlet can all lead to distorted peak shapes.[8][9]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, can contribute to band broadening and peak tailing.[1]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[4]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak shape issues.[4]
Q3: How can I determine the optimal mobile phase pH to prevent peak tailing for this compound?
Q4: What are some recommended starting HPLC conditions for the analysis of this compound?
A4: Based on methods for similar dicarboxylic acids, a good starting point for your analysis would be:
| Parameter | Recommendation | Rationale |
| Column | C18, end-capped | To minimize secondary interactions with silanol groups. |
| Mobile Phase | Acetonitrile/Water with acidic modifier | A common reversed-phase setup for organic acids. |
| (e.g., 0.1% Phosphoric Acid or Formic Acid) | ||
| pH | 2.5 - 3.0 | To ensure the analyte is in its un-ionized form.[7] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH.[9] |
| Detection | UV at 210 nm | Carboxylic acids generally have low UV absorbance at higher wavelengths. |
| Injection Volume | Low (e.g., 5-10 µL) | To prevent column overload. |
| Sample Solvent | Mobile Phase | To avoid peak distortion due to solvent mismatch.[4] |
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment and Diagnosis
The first step is to identify the potential source of the peak tailing. The following flowchart can guide your diagnostic process.
Caption: Initial diagnosis of peak tailing.
Step 2: Experimental Protocols for Troubleshooting
If the initial assessment points towards a specific issue, follow the detailed protocols below to address it.
Objective: To ensure this compound is fully protonated to minimize secondary interactions.
Methodology:
-
Prepare Buffers: Prepare a series of mobile phase buffers (e.g., 20 mM potassium phosphate) with pH values ranging from 2.5 to 4.0 in 0.5 unit increments.
-
Mobile Phase Preparation: For each pH, prepare the mobile phase by mixing the appropriate ratio of acetonitrile and the aqueous buffer. Ensure the final composition is consistent for all experiments.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (pH 2.5) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject a standard solution of this compound and record the chromatogram.
-
Sequential Analysis: Repeat steps 3 and 4 for each of the prepared mobile phase pH values.
-
Data Evaluation: Compare the peak shape (tailing factor) for each pH. The optimal pH will yield the most symmetrical peak.
Objective: To rule out column degradation or contamination as the cause of peak tailing.
Methodology:
-
Performance Check: Analyze a well-characterized standard on the suspect column to check its efficiency and peak symmetry. Compare the results to the column's test chromatogram or previous performance data.
-
Column Flushing: If performance is poor, disconnect the column from the detector and flush it with a series of strong solvents to remove contaminants. A typical flushing sequence for a C18 column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibration: Equilibrate the column with the mobile phase used for the analysis of this compound.
-
Re-analysis: Re-inject the standard solution and evaluate the peak shape. If tailing persists, the column may be permanently damaged and require replacement.
Objective: To ensure that the sample concentration and solvent are not causing peak distortion.
Methodology:
-
Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Analysis of Dilutions: Inject each dilution and observe the peak shape. If peak tailing decreases with dilution, the original sample was likely overloaded.
-
Solvent Mismatch Check: If your sample is dissolved in a solvent other than the mobile phase, prepare a new sample dissolved directly in the mobile phase.
-
Comparative Analysis: Inject both the original and the new sample preparations. If the peak shape improves with the sample dissolved in the mobile phase, a solvent mismatch was the likely cause.
Summary of Troubleshooting Solutions
The following table summarizes the common causes of peak tailing for this compound and their corresponding solutions.
| Cause | Solution |
| Secondary Silanol Interactions | Use an end-capped C18 column. Operate at a low pH (2.5-3.0) to suppress silanol ionization.[5] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa. Use a buffer to maintain a stable pH. |
| Column Contamination | Flush the column with strong solvents. Use a guard column to protect the analytical column. |
| Column Degradation | Replace the column if flushing does not improve performance. |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected to minimize dead volume. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase whenever possible. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. schrodinger.com [schrodinger.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pKa Prediction | Rowan [rowansci.com]
- 7. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open source application for small molecule pKa predictions [zenodo.org]
- 9. This compound | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 1-Carboxycyclohexaneacetic Acid Reference Standards for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 1-Carboxycyclohexaneacetic acid reference standards, crucial for the accurate quantification and validation of analytical methods in pharmaceutical quality control, particularly for the widely used anticonvulsant drug, Gabapentin. This compound is a known impurity and degradation product of Gabapentin, officially designated as Gabapentin Impurity E or Gabapentin Related Compound E.[1][2] The quality and characterization of this reference standard are paramount for ensuring the safety and efficacy of the final drug product.
Performance Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is a critical step in analytical method development and validation. Key performance indicators for this compound reference standards include purity, certified concentration, and the extent of characterization provided by the supplier. The following table summarizes typical specifications for commercially available this compound reference standards. Data is compiled from publicly available information and representative Certificates of Analysis.
| Feature | Supplier A (e.g., Pharmacopeial Standard) | Supplier B (e.g., Certified Reference Material) | Supplier C (e.g., Research Grade) |
| Product Name | Gabapentin Related Compound E (USP) | 1-(Carboxymethyl)cyclohexanecarboxylic Acid CRM | This compound |
| CAS Number | 67950-95-2 | 67950-95-2 | 67950-95-2 |
| Purity (by HPLC) | ≥99.5% | ≥99.0% | ≥98.0% |
| Certified Concentration | Provided as a neat solid | Often supplied as a solution with certified concentration (e.g., 1.0 mg/mL in a specified solvent) | Not typically certified; sold by weight |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR | ¹H NMR, Mass Spectrometry | ¹H NMR, Mass Spectrometry |
| Certificate of Analysis | Comprehensive CoA with detailed analytical data and traceability to primary standards[3] | Detailed CoA with uncertainty budget and traceability | Basic CoA with purity and identity confirmation |
| Storage Conditions | 2-8°C[3][4] | 2-8°C | Room Temperature or 2-8°C |
| Intended Use | Official compendial testing and as a primary reference standard | Quantitative analysis, method validation, and as a working standard | Research and development, preliminary analytical work |
Alternative Reference Standards for Gabapentin Impurity Analysis
Besides this compound (Impurity E), other specified impurities of Gabapentin are available as reference standards and are crucial for a comprehensive impurity profiling. These include:
-
Gabapentin Impurity A (Gabapentin Lactam): A common degradation product formed through intramolecular cyclization.[5][6][7]
-
Gabapentin Impurity B: Another process-related impurity.
-
Gabapentin Impurity D: A potential impurity from the synthesis process.[5]
Researchers should consider a panel of these reference standards for the development of robust, stability-indicating analytical methods for Gabapentin.
Experimental Protocol: Validation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the validation of a this compound reference standard.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase (95:5, A:B).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a concentration that falls within the linear range of the calibration curve.
3. Validation Parameters:
-
Specificity: Inject a blank (mobile phase), a solution of the reference standard, and a sample solution to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Spike a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Perform the analysis on different days with different analysts and/or equipment. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing Key Processes
To aid in the understanding of the context and validation of this compound reference standards, the following diagrams illustrate the degradation pathway of Gabapentin and a typical workflow for reference standard validation.
References
- 1. Gabapentin EP Impurity E | 67950-95-2 | SynZeal [synzeal.com]
- 2. Gabapentin EP Impurity E | 67950-95-2 [chemicea.com]
- 3. 加巴喷丁相关化合物E Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Research Portal [iro.uiowa.edu]
A Comparative Guide to the Synthesis of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent synthetic routes to 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a crucial building block in pharmaceutical and materials science. The following sections present objective comparisons of reaction pathways, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable synthesis for their specific needs.
Introduction
1-(Carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid, is a dicarboxylic acid of significant interest due to its unique structural scaffold. Its applications range from the synthesis of anticonvulsant drugs, such as gabapentin, to the development of novel polymers and materials. The efficient synthesis of this compound is therefore of critical importance. This guide explores and contrasts different methodologies for its preparation, focusing on reaction efficiency, reagent accessibility, and overall yield.
Synthetic Route 1: From Cyclohexanone via Dicyanoamide Intermediate followed by Acid Hydrolysis
This widely utilized approach commences with the condensation of cyclohexanone with a cyanoacetate derivative and ammonia, leading to a dicyanoamide intermediate. This intermediate is subsequently hydrolyzed under acidic conditions to yield the target diacid. Variations in the hydrolysis step significantly impact the overall efficiency and environmental footprint of the synthesis.
Logical Workflow for Synthetic Route 1
Caption: Workflow for the synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid starting from cyclohexanone.
Comparison of Hydrolysis Methods
| Parameter | Method A: Concentrated Sulfuric Acid Hydrolysis | Method B: Dilute Sulfuric Acid in High-Temperature Liquid Water |
| Starting Material | 1,1-Cyclohexyl Dicyanoamide | l,l-Cyclohexanediacetimide,α,α'-dicyano-compd |
| Hydrolysis Reagent | Concentrated Sulfuric Acid | 15% Sulfuric Acid |
| Solvent | Water | High-Temperature Liquid Water (HTLW) |
| Reaction Temperature | 160°C, then 180-185°C | 220°C |
| Reaction Time | Not specified for hydrolysis, 30 min at 180-185°C | Not specified |
| Yield of Final Product | ~79.5% (from dicyanoamide) | 88.31% |
| Overall Yield | ~74.5% (from cyclohexanone) | Not specified |
| Reference | [1] | [2] |
Experimental Protocols
Method A: Concentrated Sulfuric Acid Hydrolysis [1]
-
Synthesis of 1,1-Cyclohexyl Dicyanoamide: In a reaction vessel, add 140 mL of ethanol and introduce 10.5 g of ammonia under cooling and stirring. After cooling, add 51.5 g of ethyl cyanoacetate at -10°C. The reaction temperature will rise to approximately -7°C; cool it back to -10°C. Add 25 g of cyclohexanone dropwise, ensuring the temperature does not exceed -6°C. After the addition is complete (around 40 minutes), stir for an additional 30 minutes at -10°C. The reaction mixture is then incubated at -10°C for 24 hours, 0 ± 5°C for 12 hours, and at room temperature (25°C) for 12 hours. The resulting 1,1-cyclohexyl dicyanoamide is collected by suction filtration. This step yields approximately 93.68% of the intermediate.
-
Hydrolysis: In a separate reaction vessel, add 82 mL of water and slowly add 115 mL of concentrated sulfuric acid. Heat the solution to 160°C. Slowly add 59.2 g of the 1,1-cyclohexyl dicyanoamide powder obtained in the previous step. After the reaction is complete, maintain the temperature at 180-185°C for 30 minutes. Cool the mixture and pour it into cold water with stirring. Cool to 30°C and collect the crude product by suction filtration.
-
Purification: Dissolve the crude product in 100 g of 10% sodium hydroxide solution and decolorize with activated carbon. After suction filtration, the mother liquor is acidified with hydrochloric acid to induce crystallization. The final product, 1,1-cyclohexanediacetic acid, is obtained by suction filtration. The yield for this step is approximately 79.54%, resulting in a total yield of about 74.51%.
Method B: Dilute Sulfuric Acid in High-Temperature Liquid Water [2]
-
Hydrolysis: The hydrolysis of l,l-cyclohexanediacetimide,α,α'-dicyano-compd is carried out in high-temperature liquid water (HTLW). The reaction is performed at a temperature of 220°C with a sulfuric acid concentration of 15% and an initial mass concentration of the starting material at 0.05 g/mL. This method is reported to achieve a yield of 88.31% for the hydrolysis step. This process is highlighted as a greener alternative to the use of concentrated sulfuric acid.
Synthetic Route 2: From 1,1-Cyclohexanediacetic Anhydride
Another potential pathway to 1-(carboxymethyl)cyclohexane-1-carboxylic acid is through the hydrolysis of its corresponding anhydride. While detailed experimental protocols for the direct hydrolysis to the diacid are not extensively reported in the provided search results, this route is chemically plausible and is often an intermediary step in the synthesis of related derivatives like the monoamide.
Logical Workflow for Synthetic Route 2
References
Unveiling Molecular Architectures: A Comparative Guide to the Structural Elucidation of Cyclohexane Carboxylic Acid Derivatives by X-ray Crystallography
While the precise three-dimensional structure of 1-Carboxycyclohexaneacetic acid determined by X-ray crystallography is not publicly available, this guide provides a comparative analysis of two structurally related cyclohexane derivatives: cis-Cyclohexane-1,4-dicarboxylic acid and 1-Hydroxycyclohexanecarboxylic acid. By examining the crystallographic data and experimental protocols for these compounds, researchers can gain valuable insights into the methodologies and expected outcomes of such structural studies.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols essential for understanding the spatial arrangement of atoms in these molecules. The precise knowledge of a molecule's structure is paramount in fields like drug design, where it informs the understanding of molecular interactions and the rational design of new therapeutic agents.
Experimental Protocols
The determination of a crystal structure through X-ray crystallography follows a well-established workflow. Although specific parameters may vary depending on the compound and the available equipment, the general methodology remains consistent.
A typical experimental protocol for the structural elucidation of small organic molecules, such as the cyclohexane derivatives discussed herein, involves the following key steps:
-
Crystallization: The first and often most challenging step is to obtain single crystals of high quality. For small organic molecules, this is commonly achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques. The choice of solvent is critical and often requires empirical screening of various solvent systems.
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head. To protect the crystal from the environment and to facilitate handling, it is often coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern dependent on its internal atomic arrangement. The crystal is rotated during the experiment to collect a complete set of diffraction data. Modern diffractometers are typically equipped with sensitive area detectors, such as CCD or CMOS detectors, to efficiently record the diffraction pattern.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details. This refinement process is typically carried out using least-squares methods until the calculated diffraction pattern closely matches the observed pattern.
-
Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths, bond angles, and other geometric parameters, as well as analyzing the final difference electron density map to ensure that no significant features have been missed.
The following diagram illustrates the general experimental workflow for X-ray crystallography.
Comparative Analysis of Crystallographic Data
The following tables summarize the key crystallographic data for cis-Cyclohexane-1,4-dicarboxylic acid and 1-Hydroxycyclohexanecarboxylic acid, providing a basis for comparison.
Table 1: Crystal Data and Structure Refinement
| Parameter | cis-Cyclohexane-1,4-dicarboxylic acid | 1-Hydroxycyclohexanecarboxylic acid |
| Crystal Data | ||
| Chemical Formula | C₈H₁₂O₄ | C₇H₁₂O₃ |
| Formula Weight | 172.18 | 144.17 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 5.2912(6) | 11.790(2) |
| b (Å) | 6.2611(6) | 6.7956(14) |
| c (Å) | 13.1851(18) | 9.6100(19) |
| α (°) | 82.505(10) | 90 |
| β (°) | 80.309(11) | 104.97(3) |
| γ (°) | 81.875(10) | 90 |
| Volume (ų) | 423.70(9) | 743.8(3) |
| Z | 2 | 4 |
| Data Collection | ||
| Radiation type | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Diffractometer | Bruker SMART CCD area-detector | Rigaku R-AXIS RAPID IP area-detector |
| Refinement | ||
| R-factor | 0.055 | 0.032 |
| wR-factor | 0.129 | 0.082 |
Molecular Structure and Conformation
While the crystal structure of this compound is not available, its expected molecular structure is presented below. The cyclohexane ring is anticipated to adopt a stable chair conformation to minimize steric strain. The relative orientations of the carboxymethyl and carboxyl groups will significantly influence the molecule's overall shape and its potential intermolecular interactions.
In the case of cis-Cyclohexane-1,4-dicarboxylic acid, the cyclohexane ring adopts a chair conformation with both carboxyl groups in equatorial positions. This arrangement is stabilized by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules.
For 1-Hydroxycyclohexanecarboxylic acid, the cyclohexane ring also assumes a chair conformation. The crystal structure reveals a network of intermolecular hydrogen bonds involving both the hydroxyl and carboxyl groups, leading to the formation of a layered structure in the solid state.
Conclusion
The structural elucidation of small molecules by X-ray crystallography provides definitive evidence of their three-dimensional structure, which is crucial for understanding their chemical and biological properties. Although the crystal structure of this compound remains to be determined, the comparative analysis of related cyclohexane derivatives highlights the power of this technique. The detailed crystallographic data for cis-Cyclohexane-1,4-dicarboxylic acid and 1-Hydroxycyclohexanecarboxylic acid serve as valuable reference points for researchers working on similar compounds, offering insights into their molecular conformations and intermolecular interactions. Future crystallographic studies on this compound will be instrumental in fully characterizing this molecule and unlocking its potential in various scientific and industrial applications.
A Comparative Analysis of 1-Carboxycyclohexaneacetic Acid and Its Analogs: A Guide for Drug Discovery Professionals
An In-depth Look at the Anti-inflammatory, Antiproliferative, and Enzyme-Inhibitory Potential of Cyclohexane Carboxylic Acid Derivatives
For researchers and scientists in the field of drug development, the cyclohexane carboxylic acid scaffold represents a promising starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of 1-Carboxycyclohexaneacetic acid and its analogs, focusing on their performance in key biological assays. While direct comparative data for this compound is limited in publicly available research, this analysis collates available data on its derivatives to provide valuable insights into their structure-activity relationships (SAR).
Performance Comparison of Analogs
The biological activities of this compound analogs have been explored in several contexts, including their potential as anti-inflammatory, antiproliferative, and enzyme-inhibitory agents. The following tables summarize the available quantitative data for various analogs.
Anti-inflammatory and Antiproliferative Activities
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has provided valuable data on their ability to inhibit the secretion of pro-inflammatory cytokines TNF-α and IL-6, as well as their antiproliferative effects on peripheral blood mononuclear cells (PBMCs).[1][2]
Table 1: Anti-inflammatory Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [1]
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 2a | 10 | ~20 | No significant change |
| 50 | ~30 | Increased IL-6 production | |
| 100 | ~40 | No significant change | |
| 2b | 10 | ~35 | ~40 |
| 50 | ~60 | ~70 | |
| 100 | ~95 | ~98 | |
| 2f | 10 | ~80 | No significant change |
| 50 | ~65 | No significant change | |
| 100 | ~80 | No significant change |
Table 2: Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid on PHA-stimulated PBMCs [2]
| Compound | Concentration (µg/mL) | Proliferation Inhibition (%) |
| 2a | 100 | >80 |
| 2d | 100 | >80 |
| 2f | 100 | >80 |
| Ibuprofen (reference) | 100 | ~60 |
Enzyme Inhibitory Activity
Cyclohexane dicarboxylic acid derivatives have been investigated as inhibitors of various enzymes. One study focused on their potential to inhibit prolyl oligopeptidase (POP), a serine protease implicated in neurological disorders.
Table 3: Prolyl Oligopeptidase (POP) Inhibitory Activity of Dicarboxylic Acid Amide Analogs
| Dicarboxylic Acid Moiety | Azacycle | P2-P1 Moiety | IC50 (nM) |
| 3,3-Dimethylglutaric acid | Azepane | L-prolyl-2(S)-cyanopyrrolidine | 0.39 |
| Cyclohexane-1,2-dicarboxylic acid | Pyrrolidine | L-prolyl-pyrrolidine | 19000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
MTT Assay for Antiproliferative Activity
The antiproliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Prolyl Oligopeptidase (POP) Inhibition Assay
The inhibitory activity of compounds against POP can be assessed using a fluorometric assay.[6][7][8][9][10]
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC, by POP. The cleavage releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), and the increase in fluorescence is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), POP enzyme solution, and the fluorogenic substrate Z-Gly-Pro-AMC.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound, and the POP enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the substrate solution to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a key regulator of inflammation.[11][12][13] Its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. While a direct link between this compound and the NF-κB pathway has not been definitively established in the reviewed literature, the anti-inflammatory activity of its analogs suggests a potential modulation of this pathway. Dicarboxylic acids have been shown to affect NF-κB signaling.[14]
Caption: Simplified NF-κB signaling pathway leading to inflammation.
Experimental Workflow for Screening Analogs
The following diagram illustrates a typical workflow for screening and characterizing analogs of this compound for their biological activity.
Caption: A typical experimental workflow for drug discovery.
Conclusion
The analogs of this compound demonstrate a range of interesting biological activities, particularly in the realms of anti-inflammatory and antiproliferative action. The available data on amidrazone and dicarboxylic acid amide derivatives highlight the potential of the cyclohexane carboxylic acid scaffold as a template for the development of novel therapeutic agents. Further research, including direct comparative studies with the parent compound, this compound, and exploration of a wider range of structural modifications, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and workflow provided herein offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Carboxycyclohexaneacetic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Carboxycyclohexaneacetic acid is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical to ensure data accuracy, reliability, and regulatory compliance. This document outlines the validation parameters for each method, supported by experimental data adapted from studies on similar dicarboxylic acids, and provides detailed experimental protocols.
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the analysis of organic acids. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For dicarboxylic acids like this compound, which are non-volatile, HPLC is a direct method of analysis, often employing UV detection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form before analysis.[2] This can add complexity to the sample preparation process but often results in lower detection limits.[3]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using HPLC and GC-MS. The data is compiled from studies on structurally similar compounds and serves as a general guide.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[4] | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 82 - 109%[5] |
| Precision (%RSD) | Within-day: 1.0 - 4.8%[4] | < 10%[3] |
| Limit of Detection (LOD) | Method-dependent, typically in the low µg/mL range | ≤ 2 ng/m³ (for atmospheric aerosols)[3] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL (for a clopidogrel metabolite)[4] | Method-dependent, often in the ng/mL range |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar carboxylic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid (e.g., 0.1% phosphoric acid or formic acid) is commonly used.[7][8] The exact ratio should be optimized to achieve good peak shape and retention. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.[8]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 210 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[8]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.[1]
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for carboxylic acids.[3]
1. Derivatization (Silylation):
-
Dry the sample extract containing this compound under a stream of nitrogen.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).[9]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the derivatized analyte.
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare calibration standards and derivatize them in the same manner as the samples.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.[2] Evaporate the solvent and proceed with derivatization.
4. Validation Parameters:
-
The same validation parameters as for HPLC (linearity, accuracy, precision) should be assessed for the entire method, including the derivatization step.
Mandatory Visualization
The following diagrams illustrate the logical workflow for analytical method validation and a general signaling pathway for dicarboxylic acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 1-Carboxycyclohexaneacetic Acid: DSC vs. Alternative Methods
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 1-Carboxycyclohexaneacetic acid against other common analytical techniques. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable method for their specific needs.
Introduction to Purity Analysis
Purity is a critical quality attribute of active pharmaceutical ingredients (APIs) and research chemicals. Impurities can affect the safety, efficacy, and stability of the final product. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline organic compounds, DSC provides a rapid and reliable method for determining purity based on the phenomenon of melting point depression.[1][2]
This guide will compare the DSC method with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), highlighting the principles, advantages, and limitations of each.
Purity Assessment by Differential Scanning Calorimetry (DSC)
The DSC method for purity determination is based on the van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.[3][4] The presence of impurities broadens the melting range and lowers the melting point of a pure compound.[1] By analyzing the shape of the melting endotherm, the purity of the substance can be calculated.
Key Physical Properties for DSC Analysis of this compound:
| Property | Value | Source |
| Molecular Formula | C9H14O4 | [5] |
| Molar Mass | 186.21 g/mol | [6] |
| Melting Point | 130-132 °C | [6] |
Hypothetical DSC Purity Analysis Data for this compound:
The following table represents a typical dataset that would be generated from a DSC analysis for purity determination.
| Parameter | Value |
| Sample Name | This compound |
| Sample Mass | 2.50 mg |
| Heating Rate | 1.0 °C/min |
| Onset of Melting | 129.5 °C |
| Peak Melting Temperature | 131.2 °C |
| Enthalpy of Fusion (ΔHfus) | 150.0 J/g |
| Calculated Purity | 99.85 mol% |
| Melting Point of Pure Compound (To) | 132.5 °C |
Comparison with Alternative Purity Assessment Methods
While DSC is a powerful tool, it is not universally applicable. Chromatographic methods like HPLC and GC are often used as complementary or alternative techniques.[7][8]
Comparison Table of Purity Analysis Methods:
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression due to impurities.[1][3] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a carrier gas and a stationary phase.[9] |
| Sample Type | Crystalline solids.[2] | Soluble non-volatile or semi-volatile compounds. | Volatile and thermally stable compounds.[9] |
| Purity Range | Best for high purity samples (>98.5 mol%).[8] | Wide range, capable of detecting trace impurities. | Wide range, excellent for volatile impurities. |
| Impurity Information | Provides total mole fraction of soluble impurities. Does not identify individual impurities.[8] | Separates, identifies, and quantifies individual impurities (with appropriate standards). | Separates, identifies, and quantifies individual volatile impurities (with appropriate standards). |
| Speed | Relatively fast, typically under 1 hour per sample.[2][4] | Can be time-consuming depending on the separation method. | Generally faster than HPLC for volatile compounds. |
| Sample Preparation | Minimal, requires a small amount of solid sample (1-5 mg).[2] | Requires dissolution in a suitable solvent and filtration. | May require dissolution or derivatization for non-volatile samples. |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[7][8] | Requires compound to be soluble in the mobile phase. | Limited to volatile and thermally stable compounds.[9] |
Experimental Protocols
DSC Purity Analysis of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[2] Crimp the pan to ensure good thermal contact.
-
DSC Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a slow, constant rate (e.g., 0.5-2.0 °C/min) through its melting range under an inert nitrogen atmosphere.[10]
-
Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus). Use the instrument's software to perform the purity calculation based on the van't Hoff equation by analyzing the shape of the melting peak.[3]
HPLC Purity Analysis
-
Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard and the sample to be tested in a suitable solvent (e.g., acetonitrile/water). Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions: Use a suitable HPLC column (e.g., C18) and a mobile phase gradient that allows for the separation of the main peak from any impurity peaks. Set the detector (e.g., UV-Vis) to a wavelength where the compound absorbs strongly.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Create a calibration curve from the reference standard data. Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks (area percent method) or by using the calibration curve for quantification.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for purity determination using DSC and a comparison of the decision-making process when choosing an analytical method.
References
- 1. tainstruments.com [tainstruments.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. thermalsupport.com [thermalsupport.com]
- 4. scribd.com [scribd.com]
- 5. This compound | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
Cross-Validation of HPLC and GC Methods for the Quantification of 1-Carboxycyclohexaneacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Carboxycyclohexaneacetic acid, a dicarboxylic acid, is essential in various stages of pharmaceutical development and research. The selection of an appropriate analytical method is a critical decision that can significantly impact the reliability of experimental data. This guide provides a comprehensive cross-validation of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. This comparison is based on established analytical principles and data from structurally similar compounds to aid researchers in selecting the most suitable method for their specific needs.
Methodology Comparison
High-Performance Liquid Chromatography is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For a dicarboxylic acid like this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase.[2]
Gas Chromatography, on the other hand, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[1] Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is often challenging, leading to poor peak shape and low sensitivity.[3][4] Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile and thermally stable esters.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. The following protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector and an autosampler.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, where the carboxyl group exhibits absorbance.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to ensure compatibility and good peak shape.
Gas Chromatography (GC) Protocol with Derivatization
This protocol involves a derivatization step to form the dimethyl ester of this compound, followed by GC-Flame Ionization Detection (FID) analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.[3]
-
Derivatization Reagent: A methylating agent such as BF3-Methanol or diazomethane.[5]
-
Derivatization Procedure:
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3-Methanol and cap the vial tightly.
-
Heat the mixture at 60°C for 30 minutes to form the dimethyl ester.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex for 1 minute to extract the ester into the hexane layer.
-
The hexane layer is then analyzed by GC-FID.[3]
-
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250 °C.[8]
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.[3]
-
-
Injection Volume: 1 µL (split mode, 20:1).
Data Presentation: A Side-by-Side Comparison
The following table summarizes the anticipated performance characteristics of the HPLC and GC methods for the analysis of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC Method | GC Method (with Derivatization) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.[1] |
| Sample Preparation | Simple dissolution in mobile phase. | Requires a multi-step derivatization to increase volatility.[3] |
| Analysis Time | Typically 10-20 minutes. | Can be faster, around 10-15 minutes per sample, but sample preparation is longer. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL (can be lower depending on detector) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Advantages | - Direct analysis without derivatization- Generally more robust for routine analysis | - Potentially higher sensitivity and resolution- Can be coupled with Mass Spectrometry for structural confirmation |
| Disadvantages | - May have lower sensitivity than GC for some compounds | - Derivatization adds complexity and potential for error- Not suitable for thermally labile compounds |
Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of data.[9] The following diagram illustrates the logical workflow for the cross-validation of the described HPLC and GC methods.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are suitable techniques for the quantitative analysis of this compound, each presenting distinct advantages and disadvantages. The HPLC method offers a more direct and straightforward approach, with simpler sample preparation, making it well-suited for routine quality control environments. The GC method, while requiring a derivatization step, can potentially offer higher sensitivity.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, sample matrix, and available instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. benchchem.com [benchchem.com]
Benchmarking 1-Carboxycyclohexaneacetic Acid Analogs in Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with tailored properties for advanced applications. This guide provides a comprehensive performance comparison of polyesters derived from a cycloaliphatic monomer, 1,4-cyclohexanedicarboxylic acid (CHDA), an analog of 1-Carboxycyclohexaneacetic acid, against conventional linear aliphatic and aromatic polyesters. The inclusion of the rigid cyclohexane ring in the polymer backbone imparts unique thermal, mechanical, and biodegradable characteristics, offering a compelling alternative to established materials.
This analysis is supported by experimental data from peer-reviewed literature, with a focus on quantitative comparisons to inform material selection for applications ranging from drug delivery to sustainable packaging.
Performance at a Glance: Cycloaliphatic vs. Linear and Aromatic Polyesters
The introduction of a cyclic monomer like 1,4-cyclohexanedicarboxylic acid into a polyester backbone significantly alters its properties compared to polymers synthesized from linear diacids, such as adipic acid, or aromatic diacids, like terephthalic acid. Cycloaliphatic polyesters occupy a unique space, often exhibiting properties intermediate between purely aliphatic and aromatic polymers.[1]
Key Performance Indicators
| Property | Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) | Poly(butylene adipate) (PBA) | Poly(butylene terephthalate) (PBT) |
| Glass Transition Temp. (Tg) | ~13 °C | ~ -60 °C | ~ 22-65 °C |
| Melting Temp. (Tm) | ~145 °C | ~ 50-60 °C | ~ 225 °C |
| Young's Modulus (E) | 87 - 520 MPa[2] | ~ 350 MPa | ~ 2-3 GPa |
| Tensile Strength (σB) | 22.8 - 39.5 MPa[2] | ~ 20-40 MPa | ~ 55-60 MPa |
| Elongation at Break (εB) | 413 - 930%[2] | ~ 300-500% | ~ 50-300% |
| Biodegradability | Biodegradable, rate influenced by crystallinity. | Readily biodegradable. | Generally resistant to biodegradation. |
Note: The values presented are approximate and can vary depending on the polymer's molecular weight, cis/trans isomer ratio of the cycloaliphatic monomer, and specific experimental conditions.
In-Depth Analysis of Performance Metrics
Thermal Properties
Polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) exhibit a significantly higher glass transition temperature (Tg) and melting temperature (Tm) compared to their linear aliphatic counterparts, such as those made from adipic acid.[1] This is attributed to the rigid and bulky nature of the cyclohexane ring, which restricts segmental chain mobility. The thermal stability of CHDA-based polyesters is also enhanced compared to linear aliphatic polyesters.[1] When compared to aromatic polyesters like PBT, CHDA-based polyesters have a lower melting point, which can be advantageous for melt processing.[1]
Mechanical Properties
The incorporation of the cycloaliphatic ring from CHDA leads to polyesters with a good balance of stiffness and ductility. While not as rigid as aromatic polyesters, they demonstrate higher modulus and tensile strength than linear aliphatic polyesters.[2] The flexibility of the cycloaliphatic ring, due to chair-boat conformations, allows for energy absorption, contributing to high elongation at break.[1] Copolymers of CHDA have been shown to possess good elastic moduli (87 to 520 MPa), high tensile strengths (22.8 to 39.5 MPa), and large elongations at break (413% to 930%).[2]
Biodegradability and Biocompatibility
Polyesters based on cycloaliphatic diacids like 1,4-CHDA are known to be biodegradable.[2] The rate of degradation is influenced by factors such as crystallinity, with higher crystallinity generally leading to slower degradation.[3] The degradation of these polyesters proceeds via hydrolysis of the ester bonds, and the degradation products are the constituent diacid and diol monomers. Studies on polyanhydrides from 1,4-CHDA showed that different isomers have a significant impact on degradation, with higher crystallinity samples degrading more slowly.[3] The incorporation of linear aliphatic segments, such as from adipic acid, can accelerate the degradation rate.[3]
The degradation products of CHDA-based polymers are the monomer itself and the corresponding diol. While comprehensive studies on the specific signaling pathways of 1,4-cyclohexanedicarboxylic acid are limited, in vitro studies on related compounds like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) have been conducted to assess cytotoxicity and genotoxicity.[1] Some studies suggest that certain cyclohexane derivatives may induce oxidative DNA damage in liver cells, indicating that the degradation byproducts should be carefully evaluated for their intended application.[1] The acidic byproducts of polyester degradation can also lead to a localized inflammatory response.[4]
Experimental Protocols
Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing a polyester from 1,4-cyclohexanedicarboxylic acid and 1,4-butanediol.
Materials:
-
1,4-Cyclohexanedicarboxylic acid (CHDA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
Procedure:
-
Esterification:
-
Charge the reactor with 1,4-cyclohexanedicarboxylic acid and 1,4-butanediol in a molar ratio of 1:1.2 to 1:1.5 (the excess diol compensates for losses due to volatilization).
-
Add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄) to the mixture.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture under a slow nitrogen stream to a temperature of 180-220°C.
-
Maintain this temperature with continuous stirring for 2-4 hours, or until the theoretical amount of water is collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 230-260°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the molten polymer will noticeably increase during this stage.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor.
-
Extrude the polymer from the reactor under nitrogen pressure and quench it in cold water.
-
The resulting polymer can be pelletized for further characterization and processing.
-
Visualizing the Process and Interactions
Polymerization Workflow
Caption: Melt polycondensation workflow for polyester synthesis.
Hypothetical Cellular Interaction of Degradation Products
Caption: Potential cellular fate of polyester degradation products.
Conclusion
Polyesters synthesized from this compound analogs like 1,4-cyclohexanedicarboxylic acid present a compelling class of materials with a tunable property profile. Their enhanced thermal stability over linear aliphatic polyesters and improved processability compared to some aromatic polyesters make them suitable for a wide range of applications. For drug development professionals, the biodegradability and the potential to tailor degradation rates by copolymerization are of particular interest. However, a thorough evaluation of the biocompatibility and potential cellular effects of the degradation products is crucial for biomedical applications. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and scientists exploring the potential of these versatile cycloaliphatic monomers.
References
- 1. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable and rapidly degradable poly(butylene carbonate-co-cyclohexanedicarboxylate): influence of composition on its crystallization, mechanical and barrier properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid, is a critical step in the production of various pharmaceuticals, most notably as a key intermediate for the anticonvulsant drug Gabapentin. The efficiency, cost-effectiveness, and environmental impact of the synthetic route chosen are of paramount importance in a drug development and manufacturing context. This guide provides an objective comparison of alternative reagents and synthetic pathways, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Several distinct synthetic strategies have been developed for the preparation of 1,1-cyclohexanediacetic acid. The choice of starting materials and reagents directly influences the reaction yield, purity of the final product, and overall process complexity. The following table summarizes the key quantitative data for the most common synthetic approaches.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Route 1: From Cyclohexanone via Dicyanoamide | Cyclohexanone, Ethyl Cyanoacetate, Ammonia | Ethanol, Sulfuric Acid | Step 1: -10°C to 25°C, 48h; Step 2: 100-160°C (hydrolysis), 160-185°C (decarboxylation) | ~86 (overall) | [1] |
| Route 2: Hydrolysis of Dicyano-Compound | 1,1-cyclohexanediacetimide,α,α'-dicyano-compound | Dilute Sulfuric Acid (15%) in High-Temperature Liquid Water | 220°C | 88.31 | [2] |
| Route 3: From Cyclohexanone and Cyanoacetamide | Cyclohexanone, Cyanoacetamide, Diethyl Malonate | Toluene, Ammonium Acetate, Acetic Acid, Sodium Ethoxide, HCl | Reflux, 25°C | Not specified | [3][4][5] |
Experimental Protocols
Route 1: Synthesis from Cyclohexanone via Dicyanoamide Intermediate
This two-step process begins with the formation of a dicyanoamide intermediate, which is subsequently hydrolyzed and decarboxylated.
Step 1: Preparation of 1,1-Cyclohexyl Dicyano Acid Amides
-
To a reaction vessel containing 140 ml of ethanol, introduce 10.5 g of ammonia gas under cooling and stirring.
-
Cool the solution to -10°C and add 51.5 g of ethyl cyanoacetate. The reaction temperature will rise.
-
Re-cool the mixture to -10°C and add 25 g of cyclohexanone dropwise over approximately 40 minutes, ensuring the temperature does not exceed -6°C.
-
Stir the reaction mixture for an additional 30 minutes at -10°C.
-
Maintain the mixture at -10°C for 24 hours, followed by 12 hours at 0 ± 5°C, and finally 12 hours at room temperature (25°C).
-
Filter the ethanolic solution to isolate the 1,1-cyclohexyl dicyano acid amides. Dry the product. The expected yield is approximately 93-94%.[1]
Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid
-
The 1,1-cyclohexyl dicyano acid amides from Step 1 are subjected to hydrolysis at a temperature between 100-160°C to obtain a pasty hydrolysate.[1]
-
This hydrolysate is then slowly added to a pre-heated sulfuric acid solution (160-185°C) to induce decarboxylation.[1]
-
After the reaction is complete, the mixture is cooled, and the resulting 1,1-cyclohexanediacetic acid is isolated by suction filtration. The overall yield for the two steps is approximately 86%.[1]
Route 2: Hydrolysis of 1,1-Cyclohexanediacetimide,α,α'-dicyano-compound in High-Temperature Liquid Water
This method offers a greener alternative using dilute acid in a high-temperature, high-pressure environment.
-
The starting material, l,l-cyclohexanediacetimide,α,α'-dicyano-compound, is placed in a high-pressure reactor.
-
A 15% aqueous solution of sulfuric acid is added.
-
The reactor is sealed and heated to 220°C.
-
The reaction is maintained at this temperature for a specified period to achieve complete hydrolysis.
-
After cooling, the product, 1,1-cyclohexanediacetic acid, is isolated. This process can achieve a yield of up to 88.31%.[2]
Route 3: Synthesis from Cyclohexanone and Cyanoacetamide
This pathway involves the condensation of cyclohexanone with cyanoacetamide, followed by a Michael addition with a malonic ester.
-
In a flask equipped with a Dean-Stark trap, combine 600 ml of toluene, 200 g of cyanoacetamide, 193 g of cyclohexanone, 15 g of ammonium acetate, and 24 g of acetic acid.[3][4]
-
Heat the mixture to reflux and remove the water formed during the reaction via azeotropic distillation.
-
After the reaction is complete, the intermediate, 2-cyclohexylidene-2-cyanoacetamide, is isolated.
-
This intermediate is then reacted with a malonic acid ester (e.g., diethyl malonate) in the presence of a base like sodium ethoxide.
-
The resulting adduct is then hydrolyzed and decarboxylated under acidic conditions to yield 1,1-cyclohexanediacetic acid monoamide, which can be further hydrolyzed to the diacid.[3][4][5]
Synthetic Pathways Overview
The following diagram illustrates the different synthetic approaches to 1-(carboxymethyl)cyclohexane-1-carboxylic acid.
Caption: Alternative synthetic routes to 1,1-cyclohexanediacetic acid.
References
- 1. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Process For Preparing Cyclohexanediacetic Acid Monoamide [quickcompany.in]
- 4. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 5. EP1732899B1 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Carboxycyclohexaneacetic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Carboxycyclohexaneacetic acid is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a direct, step-by-step operational plan for the disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or vapors.[1] Always wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Wash hands and face thoroughly after handling.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Required when dusts are generated.[5] |
Disposal Protocol: A Step-by-Step Approach
This compound must be disposed of as hazardous chemical waste.[1] Disposing of this chemical down the drain or in regular trash is a violation of standard safety protocols and environmental regulations.[1]
-
Waste Identification and Labeling :
-
Waste Segregation and Storage :
-
Store waste this compound in a dedicated and properly sealed container that is compatible with the chemical.[1]
-
Keep the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[2][4]
-
It is crucial to store it separately from incompatible materials such as strong oxidizing agents and strong bases.[1][2][3]
-
-
Container Management :
-
The hazardous waste container must remain closed at all times, except when adding waste.[1]
-
-
Disposal Request and Collection :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve submitting a chemical waste collection form.[1]
-
-
Emergency Spill Procedures :
-
In the event of a spill, evacuate the immediate area if necessary.[1]
-
Wearing the appropriate PPE, contain and absorb the spill with an inert material, such as sand, silica gel, or vermiculite.[1][3]
-
Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][6]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Carboxycyclohexaneacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1-Carboxycyclohexaneacetic acid (CAS RN: 67950-95-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that is harmful if swallowed and causes skin and eye irritation.[1] Adherence to strict safety protocols is mandatory.
Quantitative Data for Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment and recommended specifications for handling this compound. These recommendations are based on general safety standards for handling solid organic acids and irritants.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 0.4 mm thickness). Always inspect gloves for integrity before use. Change gloves immediately if contaminated. | Provides a barrier against skin contact, which can cause irritation. Thicker gloves offer longer breakthrough times. |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from dust particles and potential splashes, which can cause serious irritation. |
| Skin and Body Protection | A lab coat is required. For procedures with a higher risk of dust generation or spillage, chemical-resistant coveralls are recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Required when dust is generated. A NIOSH-approved N95 or higher respirator should be used. Work should be conducted in a fume hood.[3] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a fume hood to handle the solid compound.
-
Verify that a chemical fume hood is functioning correctly.[1]
-
Locate the nearest emergency shower and eyewash station and confirm they are accessible and operational.[4]
-
Prepare all necessary glassware and equipment before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat.
-
Wear the appropriate safety goggles or face shield.
-
Don the recommended nitrile or neoprene gloves.
3. Weighing and Dispensing:
-
Perform all weighing and dispensing of this compound inside a chemical fume hood to control dust.
-
Use a scoop or spatula to transfer the solid. Avoid creating dust clouds.
-
If weighing outside a fume hood is unavoidable, use a sealed container for transport to the balance.
4. Experimental Procedure:
-
Keep the container of this compound closed when not in use.
-
If dissolving the acid, add it slowly to the solvent while stirring to avoid splashing.
-
Should any skin contact occur, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
In case of eye contact, flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5]
5. Post-Handling:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[6]
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled hazardous waste container.
-
Aqueous waste solutions should be collected in a separate, labeled container.
2. Neutralization of Aqueous Waste:
-
Small quantities of acidic aqueous waste can be neutralized before disposal. This procedure must be performed in a fume hood.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste while stirring.
-
Monitor the pH with indicator strips. Continue adding the base until the pH is neutral (approximately pH 7).
-
The neutralized solution may be permissible for drain disposal, depending on local regulations. Always check with your institution's environmental health and safety office first.
3. Final Disposal:
-
Arrange for the pickup of all hazardous waste containers by your institution's licensed waste disposal service.
-
Do not mix this compound waste with other incompatible waste streams.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
